FITC-GW3965
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C59H56N4O9S |
|---|---|
分子量 |
997.2 g/mol |
IUPAC名 |
2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid |
InChI |
InChI=1S/C59H56N4O9S/c64-45-23-26-51-53(35-45)71-54-36-46(65)24-27-52(54)59(51)50-25-22-44(34-48(50)57(69)72-59)62-58(73)60-28-9-3-8-21-55(66)61-43-19-10-14-40(31-43)37-63(29-12-30-70-47-20-11-13-39(32-47)33-56(67)68)38-49(41-15-4-1-5-16-41)42-17-6-2-7-18-42/h1-2,4-7,10-11,13-20,22-27,31-32,34-36,49,64-65H,3,8-9,12,21,28-30,33,37-38H2,(H,61,66)(H,67,68)(H2,60,62,73) |
InChIキー |
NSDMNSCDJXAQNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=CC(=CC=C3)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C9=CC=CC=C9 |
製品の起源 |
United States |
Foundational & Exploratory
FITC-GW3965: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of FITC-GW3965, a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR). The core functionalities of this compound are derived from its parent molecule, GW3965, a well-characterized LXR agonist. This document outlines its molecular interactions, signaling pathways, and provides detailed experimental protocols for its application in research settings.
Core Mechanism of Action: LXR Agonism
This compound is a derivative of GW3965, where the trifluoromethyl group has been replaced with an amide linkage to fluorescein isothiocyanate (FITC)[1][2][3][4]. This modification allows for the visualization and tracking of the compound in cellular and molecular assays. The fundamental mechanism of action of this compound is presumed to be identical to that of GW3965, which acts as a potent and selective agonist for both LXRα and LXRβ nuclear receptors[5].
LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation[6][7]. As a synthetic LXR agonist, GW3965 mimics the effects of endogenous oxysterols, the natural ligands for LXRs. The binding of GW3965 to LXR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This activated LXR then forms a heterodimer with the Retinoid X Receptor (RXR). The LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby modulating their transcription[8][9].
Signaling Pathway
The signaling cascade initiated by this compound, mirroring GW3965, involves a series of molecular events culminating in the regulation of gene expression.
Quantitative Data
The following tables summarize the available quantitative data for the parent compound, GW3965. It is important to note that the binding affinity of this compound may be altered by the addition of the FITC fluorophore, though specific data for the labeled compound is not currently available.
Table 1: In Vitro Potency of GW3965
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| EC50 | hLXRα | 190 | Cell-based reporter gene assay | [5] |
| EC50 | hLXRβ | 30 | Cell-based reporter gene assay | [5] |
| EC50 | hLXRα/SRC1 | 125 | Cell-free ligand-sensing assay | [10][11] |
Table 2: Key Target Genes of GW3965
| Gene | Function | Effect of GW3965 | Reference |
| ABCA1 | ATP-binding cassette transporter A1 | Upregulation | [7][12] |
| ABCG1 | ATP-binding cassette transporter G1 | Upregulation | [7][12] |
| ApoE | Apolipoprotein E | Upregulation | [7] |
| SREBP-1c | Sterol regulatory element-binding protein 1c | Upregulation | |
| FAS | Fatty Acid Synthase | Upregulation | |
| SCD1 | Stearoyl-CoA Desaturase 1 | Upregulation | |
| IL-6 | Interleukin 6 | Downregulation | |
| MCP-1 | Monocyte Chemoattractant Protein-1 | Downregulation | [6] |
Experimental Protocols
Due to the limited availability of specific protocols for this compound, the following methodologies are based on established protocols for GW3965 and general procedures for fluorescently labeled ligands. Optimization will be required for specific cell types and experimental conditions.
Cell Culture and Treatment (General)
-
Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, or other LXR-responsive cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a suitable confluency (typically 70-80%).
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A typical concentration range for GW3965 is 0.1 to 10 µM[5][10].
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2[6][13].
Fluorescence Microscopy for Cellular Localization
This protocol outlines the general steps for visualizing the cellular uptake and localization of this compound.
-
Cell Preparation: Seed cells on sterile glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as described in the general cell culture protocol.
-
Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: Incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm) and the chosen counterstain.
Flow Cytometry for Cellular Uptake Analysis
This protocol provides a framework for quantifying the cellular uptake of this compound.
-
Cell Preparation: Prepare a single-cell suspension of the desired cell type.
-
Treatment: Incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Washing: After incubation, wash the cells twice with cold PBS containing a small amount of bovine serum albumin (BSA) to remove excess fluorescent ligand.
-
Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for FITC. The mean fluorescence intensity (MFI) will be proportional to the amount of this compound taken up by the cells[14].
Reporter Gene Assay
This assay measures the ability of this compound to activate LXR-mediated gene transcription.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an LXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an LXRE promoter[15].
-
Treatment: After transfection, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
Conclusion
This compound serves as a valuable tool for researchers studying the role of Liver X Receptors in various physiological and pathological processes. Its core mechanism of action is centered on the potent and selective agonism of LXRs, leading to the transcriptional regulation of a wide array of genes involved in lipid metabolism and inflammation. The attached FITC moiety enables the direct visualization and quantification of its cellular uptake and distribution, providing spatial and temporal insights into its interaction with target cells. The experimental protocols provided in this guide offer a starting point for the application of this compound in a research setting, with the understanding that optimization is key to achieving robust and reliable data. As with any fluorescently labeled ligand, it is crucial to consider the potential for the fluorophore to influence the compound's biological activity and to include appropriate controls in all experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe GW3965 | Chemical Probes Portal [chemicalprobes.org]
- 12. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
FITC-GW3965 as a Fluorescent Probe for LXRβ Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptor beta (LXRβ), a member of the nuclear receptor superfamily, is a critical regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Its ubiquitous expression underscores its importance in a wide range of physiological processes.[1] Dysregulation of LXRβ signaling has been implicated in various diseases, including atherosclerosis, neurodegenerative disorders, and cancer, making it an attractive therapeutic target. The development of selective and potent modulators for LXRβ is a key focus in drug discovery. To facilitate these efforts, robust and high-throughput screening assays are essential. FITC-GW3965, a fluorescently labeled derivative of the potent LXR agonist GW3965, has emerged as a valuable tool for studying LXRβ. This technical guide provides a comprehensive overview of the application of this compound as a fluorescent probe for LXRβ, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
Quantitative Data
Table 1: Potency of the Parent Compound GW3965
| Receptor | Assay Type | Parameter | Value (nM) |
| hLXRα | Cell-free | EC50 | 190 |
| hLXRβ | Cell-free | EC50 | 30 |
Data sourced from publicly available information on GW3965.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of this compound to the LXRβ ligand-binding domain (LBD) by detecting changes in the polarization of emitted light. The binding of the small fluorescent probe to the much larger protein results in a slower rotation and thus a higher fluorescence polarization value. Competing unlabeled ligands will displace this compound, leading to a decrease in polarization.
Materials:
-
Purified LXRβ Ligand-Binding Domain (LBD)
-
This compound probe
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM DTT, 10% Glycerol)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Protein Titration (Saturation Binding):
-
Prepare a serial dilution of LXRβ LBD in assay buffer.
-
Add a fixed, low concentration of this compound (e.g., 1-10 nM) to each well.
-
Add the serially diluted LXRβ LBD to the wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization.
-
Plot the millipolarization (mP) values against the LXRβ concentration to determine the Kd (dissociation constant) of this compound and the optimal protein concentration for the competition assay (typically 70-80% of maximum binding).
-
-
Competition Assay:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To each well, add the optimized concentration of LXRβ LBD and the fixed concentration of this compound.
-
Add the serially diluted test compounds. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate as determined in the saturation binding experiment.
-
Measure fluorescence polarization.
-
Plot the mP values against the log of the competitor concentration and fit the data to a suitable model to determine the IC50 value of the test compound.
-
Cellular Uptake Assay using Flow Cytometry
This method quantifies the internalization of this compound into cells expressing LXRβ.
Materials:
-
LXRβ-expressing cell line (e.g., HEK293T, HepG2) and a corresponding control cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the LXRβ-expressing and control cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare different concentrations of this compound in serum-free cell culture medium.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the this compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with ice-cold PBS to remove unbound probe.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.
-
Measure the FITC fluorescence in the appropriate channel (e.g., FL1).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the FITC signal in the LXRβ-expressing and control cells. An increase in MFI in the LXRβ-expressing cells compared to the control would suggest receptor-mediated uptake.
-
Visualizations
LXRβ Signaling Pathway
Caption: LXRβ Signaling Pathway.
Experimental Workflow for FP Competition Assay
Caption: FP Competition Assay Workflow.
Logical Relationship for Cellular Uptake Analysis
Caption: Cellular Uptake Analysis Logic.
Conclusion
This compound is a valuable and specific tool for the investigation of LXRβ. Its application in fluorescence polarization assays provides a high-throughput and robust method for the identification and characterization of novel LXRβ modulators. Furthermore, its fluorescent properties enable the study of cellular uptake and distribution, offering deeper insights into the mechanism of action of LXRβ ligands. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their LXRβ-focused drug discovery and chemical biology programs. Further detailed characterization of the binding kinetics and cellular uptake of this compound will undoubtedly enhance its utility as a precision tool in this important area of research.
References
The Role of FITC-GW3965 in Lipid Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of FITC-GW3965, a fluorescently-labeled synthetic agonist of the Liver X Receptor (LXR), and its application in the study of lipid metabolism. By combining the potent and selective LXR activation of its parent compound, GW3965, with a fluorescein isothiocyanate (FITC) tag, this compound serves as a powerful tool for a range of in vitro assays, enabling researchers to probe the intricate mechanisms of LXR signaling in metabolic regulation.
Core Concepts: LXR, GW3965, and the Advent of a Fluorescent Agonist
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response. LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.
GW3965 is a potent and selective synthetic LXR agonist with EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ.[1] Its activation of LXRs leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from cells.[2] Additionally, LXR activation by GW3965 influences the expression of genes central to lipogenesis, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2]
This compound is a derivative of GW3965 where a fluorescein isothiocyanate (FITC) molecule is attached, typically via an amide linkage replacing the trifluoromethyl group.[3][4] This fluorescent tag allows for the direct visualization and quantification of the ligand's interaction with its target, LXRβ, making it an invaluable tracer for various biochemical and cellular assays.[3][4]
Mechanism of Action: LXR Activation and Downstream Signaling
Upon binding to the ligand-binding domain of LXR, this compound, like its parent compound, induces a conformational change in the receptor. This promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional activation of LXR target genes. The signaling cascade initiated by LXR activation has profound effects on cellular and systemic lipid metabolism.
Quantitative Data on the Effects of GW3965
The following tables summarize quantitative data from various studies on the effects of GW3965 on gene expression and lipid profiles.
Table 1: Effect of GW3965 on LXR Target Gene Expression
| Cell/Tissue Type | Gene | Fold Change vs. Control | Reference |
| Human Monocytes | CD82 mRNA | ~3.5-fold increase (1µM, 24h) | [5][6] |
| Human Monocytes | CD244 mRNA | ~2.5-fold increase (1µM, 24h) | [5][6] |
| Human Monocytes | CD226 mRNA | ~2.5-fold increase (1µM, 24h) | [5][6] |
| Murine BMDMs | Abca1 | Significant induction | [7] |
| Murine BMDMs | Abcg1 | Significant induction | [7] |
| Murine BMDMs | Srebf1 | Increased expression | [7] |
| Murine BMDMs | Fasn | Increased expression | [7] |
| Basal-like Breast Cancer PDX | ABCG1 | Significant induction | [2] |
| Basal-like Breast Cancer PDX | SREBP1c | Significant induction | [2] |
Table 2: Effect of GW3965 on Lipid Composition in Adipose Tissue of ob/ob Mice [4][8]
| Adipose Tissue | Lipid Species | Effect of GW3965 |
| Visceral | Triglycerides (e.g., TG(48:0), TG(50:1)) | Significantly reduced |
| Visceral | Phosphatidylethanolamines (e.g., PE(C34:4), PE(C36:5)) | Increased |
| Subcutaneous | Triglycerides (e.g., TG(52:1), TG(54:2)) | Significantly increased |
| Subcutaneous | Phosphatidylcholines (e.g., PC(C32:2), PC(C34:3)) | Significantly reduced |
Table 3: IC50 Values for LXRβ Modulators Determined by this compound Based Fluorescence Polarization Assay
| Compound | IC50 (μM) for LXRβ |
| GW3965 | 0.15 ± 0.01 |
| T0901317 | 0.08 ± 0.01 |
| Compound 11h | 0.09 ± 0.01 |
| Compound 11g | 0.11 ± 0.01 |
| Compound 11n | 0.11 ± 0.01 |
| Compound 11l | 0.12 ± 0.01 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for LXRβ Binding
This protocol is adapted from a study that developed a fluorescence polarization-based competition assay using this compound to identify LXRβ modulators.
Objective: To determine the binding affinity of test compounds to the LXRβ ligand-binding domain (LBD) by measuring the displacement of this compound.
Materials:
-
Purified LXRβ LBD
-
This compound (as the fluorescent tracer)
-
Test compounds
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a solution of LXRβ LBD and this compound in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add the LXRβ LBD and this compound mixture to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with a known potent LXRβ agonist like unlabeled GW3965 (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for FITC.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Uptake and Localization using Fluorescence Microscopy (General Protocol)
Objective: To visualize the cellular uptake and subcellular localization of this compound.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for FITC and DAPI
Methodology:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) in cell culture medium.
-
Incubate for various time points (e.g., 30 min, 1h, 4h) at 37°C to observe the dynamics of uptake.
-
Wash the cells three times with PBS to remove excess this compound.
-
For live-cell imaging, immediately proceed to microscopy. For fixed-cell imaging, incubate with fixative for 15 minutes at room temperature.
-
If fixing, wash again with PBS and permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS).
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the FITC and DAPI channels.
Analysis of LXR-Expressing Cells by Flow Cytometry (General Protocol)
This general protocol outlines how this compound could be used to identify and quantify cells expressing LXRβ.
Objective: To measure the uptake of this compound in a cell population as an indicator of LXRβ expression.
Materials:
-
Suspension of single cells
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer with a blue laser (488 nm)
Methodology:
-
Harvest and prepare a single-cell suspension at a concentration of approximately 1x10^6 cells/mL in staining buffer.
-
Treat the cells with this compound at a predetermined optimal concentration. Include an unstained control and a control treated with a molar excess of unlabeled GW3965 to assess non-specific binding.
-
Incubate the cells for an appropriate time at 37°C, protected from light.
-
Wash the cells twice with cold staining buffer to remove unbound this compound.
-
Resuspend the cells in staining buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer, exciting with the 488 nm laser and collecting the FITC signal in the appropriate detector (typically ~530/30 nm).
-
Gate on the viable, single-cell population and analyze the shift in fluorescence intensity in the FITC-positive population compared to controls.
Conclusion
This compound represents a significant advancement in the toolset available for studying LXR-mediated lipid metabolism. Its ability to act as a fluorescent tracer for LXRβ enables researchers to conduct high-throughput screening for novel LXR modulators, investigate ligand-receptor binding kinetics, and potentially visualize the receptor's cellular dynamics. As our understanding of the multifaceted role of LXRs in health and disease continues to grow, the application of sophisticated chemical probes like this compound will be instrumental in dissecting these complex signaling pathways and accelerating the development of new therapeutic strategies for metabolic disorders.
References
- 1. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Flow Cytometry to Detect and Measure Intracellular Thiol Redox Status in Viable T Cells from Heterogeneous Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FITC-GW3965: A Technical Guide to its Application in Cholesterol Homeostasis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR), derived from the well-characterized parent compound, GW3965.[1][2] This fluorescent probe serves as a valuable tool for visualizing and tracking the interaction of GW3965 with its molecular targets, thereby enabling a deeper understanding of the LXR-mediated signaling pathways that govern cholesterol homeostasis. This guide provides a comprehensive overview of the effects of GW3965 on cholesterol metabolism, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies. The insights provided are directly applicable to the use of this compound in research and drug development.
Core Mechanism of Action: LXR Activation
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as "cholesterol sensors" within the cell.[3] When activated by ligands such as oxysterols or synthetic agonists like GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[4][5][6] This signaling cascade plays a pivotal role in regulating cholesterol uptake, transport, efflux, and conversion to bile acids.[3]
LXR Signaling Pathway
The activation of LXR by GW3965 initiates a cascade of gene expression changes that collectively promote cholesterol homeostasis. A simplified representation of this pathway is provided below.
Caption: LXR signaling pathway activated by GW3965.
Key Effects on Cholesterol Homeostasis Pathways
The activation of LXR by GW3965 modulates several key pathways involved in maintaining cholesterol balance.
1. Reverse Cholesterol Transport
GW3965 promotes reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This is primarily achieved through the upregulation of ATP-binding cassette (ABC) transporters.[7][8]
-
ABCA1 (ATP-binding cassette transporter A1): This transporter facilitates the efflux of cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), a crucial initial step in the formation of high-density lipoprotein (HDL).[9][10]
-
ABCG1 (ATP-binding cassette transporter G1): This transporter promotes cholesterol efflux to mature HDL particles.[8]
The coordinated upregulation of both ABCA1 and ABCG1 by GW3965 significantly enhances the capacity of cells, particularly macrophages, to remove excess cholesterol.[8]
2. Intestinal Cholesterol Absorption
LXR activation by GW3965 in the intestine leads to the induction of ABCG5 and ABCG8. These transporters form a heterodimer that actively pumps sterols from enterocytes back into the intestinal lumen, thereby limiting the absorption of dietary cholesterol.[7]
3. Hepatic Cholesterol Metabolism and Lipogenesis
In the liver, GW3965 stimulates the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, which is a major route for cholesterol elimination.[7]
However, LXR activation also potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[11][12] SREBP-1c is a master regulator of fatty acid and triglyceride synthesis.[12] This can lead to increased hepatic lipogenesis, a potential side effect of systemic LXR agonists.[7]
Quantitative Data on the Effects of GW3965
The following tables summarize quantitative data from various studies on the effects of GW3965 on gene expression and cholesterol efflux.
Table 1: Effect of GW3965 on Gene Expression
| Gene | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |
| ABCA1 | Huh7.5 cells | 1 µM GW3965 for 24h | ~5-fold increase in mRNA | [9] |
| ABCA1 | Mouse Peritoneal Macrophages | GW3965 | Significantly higher induction than acetylated LDL | [8] |
| ABCG1 | Mouse Peritoneal Macrophages | GW3965 | Significantly induced | [8] |
| SREBP-1c | Hamster Liver | 30 mg/kg GW3965 | 2.4-fold increase | [11] |
| SREBP-1c | Mouse Ileal Explants | 50 µM GW3965 for 16h | Significant increase in mRNA | [13] |
Table 2: Effect of GW3965 on Cholesterol Efflux
| Cell Type | Treatment | Efflux Acceptor | % Increase in Efflux vs. Control | Reference |
| J774 Macrophages | GW3965 | ApoA-I | Data not quantified, but efflux was promoted | [14] |
| HepG2 cells | GW3965 | Not specified | Cholesterol efflux increased from 0.92 to 2.46 µg/h/mg cell protein | [15] |
| RAW Macrophages | 1 µM GW3965 | ApoA-I | Significantly increased | [16] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the literature.
1. In Vitro Gene Expression Analysis
This protocol describes how to assess the effect of GW3965 on target gene expression in cultured cells.
Caption: Workflow for in vitro gene expression analysis.
2. Cholesterol Efflux Assay
This protocol outlines the steps to measure the ability of GW3965 to promote cholesterol efflux from cultured macrophages.
Caption: Workflow for a cholesterol efflux assay.
3. In Vivo Studies in Animal Models
To assess the systemic effects of GW3965, animal models are employed.
-
Animal Models: Commonly used models include wild-type mice, as well as genetic models of atherosclerosis such as LDLR-/- and ApoE-/- mice.[8]
-
Administration: GW3965 is typically administered via oral gavage.[7]
-
Analysis: Following treatment, various parameters are assessed, including:
Application of this compound
This compound, as a fluorescently labeled version of GW3965, can be utilized in a variety of applications to visualize and quantify the interactions and effects of the parent compound.[1][2] Potential applications include:
-
Cellular Uptake and Distribution: Visualizing the entry and subcellular localization of GW3965 in live or fixed cells using fluorescence microscopy.
-
Receptor Binding Assays: Developing high-throughput screening assays to identify novel LXR modulators by competing with this compound for binding to the LXR ligand-binding domain.
-
Flow Cytometry: Quantifying the binding of GW3965 to specific cell populations within a heterogeneous sample.
GW3965 is a potent LXR agonist that profoundly impacts cholesterol homeostasis by modulating key pathways involved in reverse cholesterol transport, intestinal cholesterol absorption, and hepatic cholesterol metabolism. The fluorescently labeled derivative, this compound, provides a powerful tool for researchers to further investigate the molecular mechanisms underlying these effects. This guide has provided a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies associated with GW3965, which will be invaluable for designing and interpreting studies utilizing this compound. The continued exploration of LXR agonists holds promise for the development of novel therapeutics for cardiovascular and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. The ABCA1/ApoE/HDL pathway mediates GW3965-induced neurorestoration after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional regulation of macrophage cholesterol efflux and atherogenesis by a long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Investigating the Anti-inflammatory Properties of FITC-GW3965: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of GW3965, a potent synthetic Liver X Receptor (LXR) agonist, and its fluorescently-labeled counterpart, FITC-GW3965. We delve into the molecular mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug discovery exploring the therapeutic potential of LXR activation in inflammatory diseases.
Introduction to GW3965 and Liver X Receptors (LXRs)
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Upon activation by endogenous oxysterols or synthetic agonists, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2]
GW3965 is a high-affinity synthetic LXR agonist with EC50 values of 190 nM for human LXRα and 30 nM for human LXRβ.[3] Its activation of LXRs leads to the transcriptional control of genes that mediate the efflux of cholesterol from cells and suppress inflammatory responses.[1][4] this compound is a fluorescently labeled version of GW3965, where Fluorescein Isothiocyanate (FITC) is conjugated to the molecule, serving as a tracer for studying LXRβ function and visualizing its cellular uptake and distribution.[5][6]
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of GW3965 are multifaceted and primarily stem from the ability of activated LXRs to interfere with pro-inflammatory signaling pathways. The key mechanisms include:
-
Transrepression of NF-κB Signaling: Activated LXRs can inhibit the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This transrepression mechanism does not involve direct DNA binding of LXR but rather the interference with NF-κB's ability to activate the transcription of pro-inflammatory genes.[7] This leads to a downstream reduction in the expression of cytokines, chemokines, and other inflammatory mediators.
-
Induction of Anti-inflammatory Genes: LXRs can directly upregulate the expression of genes with anti-inflammatory properties.
-
Modulation of Macrophage Phenotype: GW3965 has been shown to influence macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8]
-
Inhibition of Inflammasome Activation: LXR activation can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Below is a diagram illustrating the signaling pathway of LXR activation by GW3965 and its subsequent anti-inflammatory effects.
Caption: LXR activation by GW3965 and its anti-inflammatory mechanism.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of GW3965 has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Anti-inflammatory Activity of GW3965
| Cell Type | Inflammatory Stimulus | Measured Parameter | GW3965 Concentration | % Inhibition / Fold Change | Reference |
| Murine Peritoneal Macrophages | LPS (100 ng/mL) | TNF-α secretion | 1 µM | Significant reduction | [9] |
| Murine Peritoneal Macrophages | LPS (100 ng/mL) | MCP-1 secretion | 1 µM | Significant reduction | [9] |
| Human THP-1 cells | LPS | IL-6 production | 20 nM (IC50) | 50% | [3] |
| SW982 human synovial cells | IL-1β | PGE2 production | Dose-dependent | Significant inhibition | [10] |
| DF-1 cells | Newcastle disease virus | IL-1β, IL-6, IL-8, TNF-α, IFN-β mRNA | 1 µM | Significant reduction | [11] |
Table 2: In Vivo Anti-inflammatory Activity of GW3965
| Animal Model | Disease/Condition | GW3965 Dosage | Measured Parameter | Outcome | Reference |
| Rats | Endotoxemia (LPS-induced) | 0.1 or 0.3 mg/kg | Plasma TNF-α | Significantly attenuated | [12] |
| DBA/1 Mice | Collagen-Induced Arthritis | 0.3 and 1.0 mg/kg/day | Arthritis incidence and severity | Significantly reduced | [13][14] |
| DBA/1 Mice | Collagen-Induced Arthritis | 0.3 and 1.0 mg/kg/day | Serum TNF-α, IL-1β, IL-6 | Significantly reduced | [14] |
| ob/ob Mice | Obesity-induced inflammation | 10 mg/kg in drinking water | Adipose tissue macrophage infiltration | Decreased | [8] |
| ob/ob Mice | Obesity-induced inflammation | 10 mg/kg in drinking water | Adipose Il6 and Mcp1 mRNA | Significantly downregulated | [8] |
| Sprague-Dawley Rats | Angiotensin II-induced hypertension | 10 mg/kg/day | Vascular inflammatory gene expression | Reduced | [15] |
| LDLR-/- Mice | Atherosclerosis | 1 and 10 mg/kg/day in diet | Aortic lesion size | Reduced | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Macrophage Inflammation Assay
This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the subsequent treatment with GW3965 to assess its anti-inflammatory effects.
Caption: Workflow for in vitro macrophage inflammation assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
GW3965
-
This compound (for uptake/visualization studies)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for Western blotting or qPCR
Procedure:
-
Cell Culture: Culture macrophages according to standard protocols.[17]
-
Seeding: Seed macrophages into 24- or 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[18]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of GW3965 or this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[19]
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.[18][20]
-
Incubation: Incubate the plates for a specified time, typically 6-24 hours, depending on the endpoint being measured.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them using appropriate buffers for subsequent Western blot or qPCR analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Procedure:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and collected cell culture supernatants to the wells.
-
Incubate and then wash the plate.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.[11]
Western Blot Analysis for NF-κB Pathway Activation
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice and the evaluation of the therapeutic effect of GW3965.
Caption: Workflow for the in vivo collagen-induced arthritis model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
GW3965
-
Vehicle for oral administration
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.[23]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and inject 100 µL of the emulsion intradermally at the base of the tail.[23]
-
Treatment: Begin daily oral administration of GW3965 (e.g., 0.1, 0.3, or 1.0 mg/kg/day) or vehicle from the day of the primary immunization or upon the onset of arthritis.[14]
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a standardized scoring system (e.g., 0-4 scale).[2]
-
Endpoint Analysis: At the end of the study (e.g., day 40-42), euthanize the mice and collect blood for serum cytokine analysis and hind paws for histological evaluation of joint inflammation, cartilage erosion, and bone destruction.[14]
Conclusion
GW3965 is a powerful tool for investigating the role of LXRs in inflammation. Its potent anti-inflammatory properties, demonstrated across a range of in vitro and in vivo models, highlight the therapeutic potential of LXR activation for a variety of inflammatory disorders. The fluorescently-labeled analog, this compound, provides an additional valuable resource for cellular and molecular studies. The detailed protocols and compiled data in this guide are intended to facilitate further research into the promising anti-inflammatory effects of this class of compounds.
References
- 1. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. drmr.com [drmr.com]
- 8. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Liver X receptor agonist prevents the evolution of collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. resources.amsbio.com [resources.amsbio.com]
The Role of FITC-GW3965 as a Fluorescent Tracer in the Functional Analysis of Liver X Receptor β
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] LXRβ is ubiquitously expressed and is a key therapeutic target for a range of diseases, including atherosclerosis, cancer, and neurodegenerative disorders. The development of selective and potent LXRβ modulators requires robust and sensitive assays to characterize ligand binding and cellular activity. FITC-GW3965, a fluorescently labeled synthetic LXR agonist, has emerged as a valuable tool for the in-depth functional analysis of LXRβ. This technical guide provides a comprehensive overview of the application of this compound as a tracer, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
LXRβ Signaling Pathway
Upon binding to an agonist, such as the endogenous oxysterols or synthetic ligands like GW3965, LXRβ undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR).[1][3] The LXRβ/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.[3] Key target genes of LXRβ are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and the suppression of inflammatory gene expression.[4][5]
Quantitative Data on Ligand Binding to LXRβ
The binding affinity of various ligands to LXRβ can be quantified using different assay techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for characterizing ligand-receptor interactions.
| Ligand | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Fluorescence Polarization | Kd | Not explicitly found in search results | |
| 24(S),25-Epoxycholesterol | Scintillation Proximity Assay | Ki | ~100-400 | [6] |
| 24(S)-Hydroxycholesterol | Scintillation Proximity Assay | Ki | 110 | [6] |
| 22(R)-Hydroxycholesterol | Scintillation Proximity Assay | Ki | 380 | [6] |
| T0901317 | Surface Plasmon Resonance | KD' | ~100 (for LXRβ-LBD/RXRα-LBD) | [7] |
| 22(R)-Hydroxycholesterol | Surface Plasmon Resonance | KD' | ~100 (for LXRβ-LBD/RXRα-LBD) | [7] |
Note: The Kd for this compound is a critical parameter for quantitative analysis but was not explicitly available in the provided search results. Researchers would typically determine this value experimentally as part of their assay development.
Experimental Protocols
Fluorescence Polarization (FP) Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of unlabeled test compounds for LXRβ by measuring their ability to displace this compound.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified LXRβ ligand-binding domain (LBD) in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of this compound in DMSO and then dilute to the working concentration (typically at or near its Kd) in the assay buffer.
-
Prepare serial dilutions of unlabeled test compounds in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of LXRβ-LBD to each well.
-
Add varying concentrations of the test compound or vehicle control (DMSO).
-
Initiate the binding reaction by adding a fixed concentration of this compound to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) using a plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
The FP values are plotted against the logarithm of the test compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.[8]
-
Cellular Uptake and Subcellular Localization using Confocal Microscopy
This method allows for the visualization of this compound uptake into living cells and its colocalization with LXRβ, providing insights into the compound's cell permeability and its interaction with the receptor in a cellular context.
Workflow:
Detailed Methodology:
-
Cell Culture and Preparation:
-
Culture cells known to express LXRβ (or cells transiently or stably overexpressing a tagged version of LXRβ, e.g., mCherry-LXRβ) on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
-
Cell Treatment:
-
Incubate the cells with a working concentration of this compound in culture medium for a specific duration (e.g., 1-4 hours) at 37°C.
-
-
Cell Staining and Fixation (for colocalization with endogenous LXRβ):
-
Following treatment, wash the cells with phosphate-buffered saline (PBS) to remove any unbound tracer.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Incubate with a primary antibody against LXRβ, followed by a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647).
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition:
-
Acquire z-stack images using a confocal laser scanning microscope with appropriate laser lines and emission filters for FITC, the LXRβ fluorophore, and the nuclear stain.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of this compound.
-
Quantify the degree of colocalization between the this compound signal and the LXRβ signal using image analysis software to calculate parameters such as Pearson's correlation coefficient or Manders' overlap coefficient.[9][10]
-
Conclusion
This compound is a versatile and powerful fluorescent tracer for the detailed functional analysis of LXRβ. Its application in fluorescence polarization-based competition binding assays enables the high-throughput screening and characterization of novel LXRβ modulators. Furthermore, its use in cellular imaging techniques like confocal microscopy provides invaluable insights into the cellular uptake, distribution, and target engagement of LXRβ ligands. The experimental protocols and data frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their LXRβ-focused research programs.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver X receptors induce antiproliferative effects in basal‐like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of LXRβ inhibits tumor respiration and is synthetically lethal with Bcl‐xL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Quantifying receptor trafficking and colocalization with confocal microscopy. | Semantic Scholar [semanticscholar.org]
Unveiling the Agonistic Potential of FITC-GW3965 on Liver X Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the agonistic activity of the fluorescently-labeled synthetic ligand, FITC-GW3965, on Liver X Receptors (LXRs). Capitalizing on the extensive research conducted on its parent compound, GW3965, this document details the molecular interactions, signaling pathways, and potential experimental applications of this valuable research tool. The addition of the fluorescein isothiocyanate (FITC) moiety allows for novel investigative approaches, particularly in the realms of binding kinetics and cellular uptake.
Quantitative Agonistic Activity of the Parent Compound, GW3965
| Parameter | LXRα | LXRβ | Assay Type | Reference |
| EC50 | 190 nM | 30 nM | Cell-based assays | [3][4] |
| EC50 | 125 nM | - | Cell-free ligand-sensing assay (coactivator recruitment) | [4] |
The Liver X Receptor (LXR) Signaling Pathway
Liver X Receptors are nuclear receptors that play a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[5] Upon activation by an agonist like GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is central to the therapeutic potential of LXR agonists.
Caption: LXR agonist signaling pathway upon binding of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that have been historically performed with the parent compound, GW3965, and can be adapted for this compound.
Cell-Based Luciferase Reporter Assay
This assay is designed to measure the transactivation activity of LXR in response to a ligand.
Principle: An LXR agonist activates the LXR-RXR heterodimer, which then binds to an LXR response element engineered into a reporter plasmid. This binding drives the expression of a reporter gene, such as luciferase, and the resulting luminescence is proportional to the agonistic activity.[6]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (e.g., hLXREx3TK-Luc).[6] A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, aspirate the media and treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 18-24 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the internal control.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This method quantifies the change in the expression of LXR target genes following treatment with an agonist.
Principle: Activation of LXR by an agonist leads to increased transcription of its target genes. RT-qPCR measures the amount of specific mRNA transcripts, providing a quantitative measure of gene expression changes.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary macrophages, HepG2) and allow them to adhere.
-
Treat the cells with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for LXR target genes (e.g., ABCA1, ABCG1, SREBP1c), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a suitable qPCR instrument and SYBR Green or probe-based detection chemistry.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change relative to the vehicle-treated control.
-
Proposed Experimental Workflow for this compound
The fluorescent nature of this compound enables specialized assays that are not possible with its unlabeled counterpart. Below is a proposed workflow to leverage this property.
Caption: Proposed experimental workflow for characterizing this compound.
Fluorescence Polarization (FP) Binding Assay
Principle: This assay measures the binding of the small fluorescent ligand (this compound) to the larger LXR protein. When unbound in solution, the small fluorescent molecule tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling slows down, leading to an increase in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified LXR ligand-binding domain (LBD).
-
This compound.
-
Assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of this compound to serial dilutions of the LXR LBD.
-
Incubate to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the LXR LBD to determine the binding affinity (Kd).
-
Cellular Uptake and Subcellular Localization by Fluorescence Microscopy
Principle: The intrinsic fluorescence of this compound allows for direct visualization of its uptake and distribution within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound at a suitable concentration.
-
-
Imaging:
-
At various time points, wash the cells to remove unbound ligand.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for FITC.
-
Co-staining with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria) can be performed to determine subcellular localization.
-
-
Analysis:
-
Analyze the images to observe the kinetics of cellular uptake and the subcellular compartments where the ligand accumulates.
-
References
The Significance of the FITC Label on GW3965 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the strategic importance of conjugating the fluorescent dye, Fluorescein Isothiocyanate (FITC), to GW3965, a potent and selective synthetic agonist of the Liver X Receptor (LXR). While direct conjugation of FITC to GW3965 is not widely documented in commercially available products, the principles and applications of such a fluorescently labeled compound are of significant interest in cellular and molecular research. This guide will delve into the rationale, potential applications, and detailed experimental considerations for utilizing a fluorescent version of this powerful LXR agonist.
Introduction to GW3965 and FITC
GW3965 is a non-steroidal LXR agonist with high selectivity for both LXRα and LXRβ isoforms.[1][2] LXRs are nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation.[3][4] Activation of LXRs by agonists like GW3965 has been shown to upregulate the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport.[2][5] This has positioned GW3965 as a valuable tool in research aimed at understanding and potentially treating atherosclerosis, inflammation, and other metabolic diseases.[3][4]
Fluorescein Isothiocyanate (FITC) is a widely used fluorescent dye that covalently binds to primary amine groups on molecules.[6][7] Its isothiocyanate group reacts with nucleophiles like the amine groups on proteins or other molecules to form a stable thiourea bond.[8] FITC exhibits strong absorption at 495 nm and emits a bright green fluorescence at approximately 519 nm, making it readily detectable by common fluorescence microscopy and flow cytometry instruments.[7]
The Strategic Advantage of FITC-Labeled GW3965
The conjugation of a fluorescent tag like FITC to a small molecule agonist such as GW3965 offers several significant advantages for research applications:
-
Visualization of Cellular Uptake and Subcellular Localization: A key challenge in studying small molecule drugs is understanding their entry into cells and their subsequent distribution within subcellular compartments. An FITC-labeled GW3965 would allow for direct visualization of these processes using fluorescence microscopy. Researchers could track the molecule's journey across the cell membrane and determine its accumulation in the cytoplasm, nucleus, or other organelles.[9][10][11] This is crucial for understanding its mechanism of action, as LXR is a nuclear receptor.
-
Quantification of Cellular Binding and Internalization: Flow cytometry can be employed to quantify the percentage of cells that have taken up the FITC-labeled GW3965 and the relative amount of uptake per cell. This allows for high-throughput screening of factors that may influence drug uptake, such as cell type, presence of specific transporters, or co-treatment with other compounds.
-
Receptor Binding and Co-localization Studies: Through high-resolution microscopy techniques like confocal microscopy, it would be possible to investigate the co-localization of FITC-GW3965 with its target, LXR. This can provide visual evidence of target engagement within the cellular context.
-
Studying Drug Delivery and Distribution in Complex Systems: In more advanced applications, such as in co-culture systems or tissue explants, a fluorescent GW3965 could help elucidate the distribution and targeting of the drug to specific cell types within a heterogeneous population. While not a direct labeling of the molecule, studies have utilized fluorescently labeled nanoparticles to track the delivery of encapsulated GW3965 to macrophages in atherosclerotic plaques, highlighting the utility of fluorescence in understanding the compound's distribution.[5][12]
Quantitative Data Summary
| Parameter | GW3965 | FITC |
| EC50 (hLXRα) | 190 nM[1][2] | N/A |
| EC50 (hLXRβ) | 30 nM[1][2] | N/A |
| Excitation Max | N/A | ~495 nm[7] |
| Emission Max | N/A | ~519 nm[7] |
Experimental Protocols
The following are detailed, hypothetical methodologies for key experiments utilizing FITC-labeled GW3965.
Protocol for Visualizing Cellular Uptake by Fluorescence Microscopy
Objective: To visualize the cellular uptake and subcellular localization of this compound in a target cell line (e.g., macrophages).
Materials:
-
Target cells (e.g., J774A.1 macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FITC-labeled GW3965
-
Unlabeled GW3965 (for competition assay)
-
Hoechst 33342 (for nuclear staining)
-
WGA-Alexa Fluor 647 (for cell membrane staining)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for FITC, Hoechst, and Alexa Fluor 647
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
For direct uptake: Treat the cells with a working concentration of this compound (e.g., 1 µM) in serum-free medium for various time points (e.g., 30 min, 1h, 4h).
-
For competition control: Pre-incubate a set of cells with a 100-fold excess of unlabeled GW3965 for 1 hour before adding this compound.
-
Include an untreated control group.
-
-
Staining:
-
Wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Stain the cell membrane with WGA-Alexa Fluor 647 (e.g., 5 µg/mL) for 10 minutes.
-
Wash three times with PBS.
-
Stain the nuclei with Hoechst 33342 (e.g., 1 µg/mL) for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the DAPI, FITC, and far-red channels.
-
Merge the images to visualize the subcellular localization of this compound in relation to the nucleus and cell membrane.
-
Protocol for Quantifying Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of this compound.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FITC-labeled GW3965
-
Unlabeled GW3965
-
PBS
-
Trypan Blue
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 12-well plate.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a fixed time (e.g., 2 hours). Include a competition control with excess unlabeled GW3965 and an untreated control.
-
Cell Harvesting:
-
Harvest the cells by gentle scraping or centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Use Trypan Blue to quench any extracellular fluorescence from non-internalized this compound bound to the cell surface.
-
Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting emission in the FITC channel.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells.
-
Visualizations of Signaling Pathways and Workflows
LXR Signaling Pathway
Caption: LXR signaling pathway activation by GW3965.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for analyzing cellular uptake of this compound.
Conclusion
The use of an FITC-labeled GW3965 provides a powerful tool for researchers to visually and quantitatively investigate the cellular pharmacology of this important LXR agonist. By enabling the direct observation of cellular uptake, localization, and binding, this approach can offer critical insights into the mechanisms of action of GW3965 and facilitate the development of novel therapeutics targeting the LXR pathway. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and implement studies leveraging the significant advantages of fluorescently labeled LXR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Synthetic LXR Agonist GW3965 Attenuates Phosgene‐Induced Acute Lung Injury Through the Modulation of PI3K/Akt and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Fluorescein isothiocyanate‐dyed mesoporous silica nanoparticles for tracking antioxidant delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on LXR Agonist GW3965 in Cellular Models of Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies involving the synthetic Liver X Receptor (LXR) agonist, GW3965, in the context of cellular models of atherosclerosis. While direct studies on a fluorescently-labeled version, FITC-GW3965, are not extensively documented in publicly available literature, this guide outlines the foundational knowledge of GW3965's action and proposes how a fluorescent conjugate could be utilized in relevant experimental workflows. The focus is on the established role of GW3965 in modulating key cellular processes implicated in atherosclerosis, primarily within macrophage-derived foam cells.
Core Concepts: LXR Activation in Atherosclerosis
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors.[1][2] Their activation by natural oxysterols or synthetic agonists like GW3965 plays a crucial role in regulating lipid metabolism and inflammation, two key processes in the pathogenesis of atherosclerosis.[1][2] The anti-atherosclerotic effects of LXR agonists are largely attributed to their ability to promote reverse cholesterol transport and suppress inflammatory responses in macrophages.[1][3]
Data Presentation: Quantitative Effects of GW3965
The following tables summarize the quantitative data from key studies on the effects of GW3965 in cellular and animal models of atherosclerosis.
Table 1: Effect of GW3965 on Atherosclerotic Lesion Area in Mouse Models
| Mouse Model | Treatment Group | Reduction in Lesion Area (%) | Reference |
| LDLR-/- (male) | GW3965 | 53 | [4][5] |
| LDLR-/- (female) | GW3965 | 34 | [4][5] |
| apoE-/- (male) | GW3965 | 47 | [4][5] |
Table 2: GW3965-Induced Gene Expression in Macrophages
| Cell Type | Treatment | Target Gene | Fold Induction (mRNA) | Reference |
| Murine Peritoneal Macrophages | 5 µM GW3965 (24h) | ABCA1 | ~15 | [5] |
| Murine Peritoneal Macrophages | 5 µM GW3965 (24h) | ABCG1 | ~8 | [5] |
| Murine Peritoneal Macrophages (AcLDL-loaded) | 1 µM GW3965 (24h) | ABCA1 | ~12 | [5] |
| Murine Peritoneal Macrophages (AcLDL-loaded) | 1 µM GW3965 (24h) | ABCG1 | ~6 | [5] |
Table 3: Effect of GW3965 on Foam Cell Formation
| Cell Line | Treatment Conditions | Inhibition of Lipid Droplet Accumulation (%) | Reference |
| RAW 264.7 Macrophages | E. coli LPS + LDL + 2 µM GW3965 | ~50 | [6] |
| RAW 264.7 Macrophages | C. pneumoniae + LDL + 2 µM GW3965 | ~40 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Macrophage-Derived Foam Cell Formation
This protocol describes the in vitro generation of foam cells, a hallmark of early atherosclerosis.[7][8]
a. Cell Culture and Differentiation:
-
Culture human monocytic cell lines (e.g., THP-1) or murine macrophage cell lines (e.g., RAW 264.7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9]
-
For THP-1 cells, induce differentiation into macrophages by treating with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[9]
b. Foam Cell Induction:
-
Following differentiation, replace the medium with fresh medium containing a lipid source, typically oxidized low-density lipoprotein (ox-LDL) at a concentration of 50 µg/mL.[7][9]
-
Incubate the cells with ox-LDL for 24-48 hours to allow for lipid uptake and the formation of intracellular lipid droplets.[7]
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of neutral lipids within foam cells.[7][10]
a. Staining Procedure:
-
After inducing foam cell formation, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin or 4% paraformaldehyde for 10-30 minutes.[7][10]
-
Rinse the cells with distilled water and then briefly with 60% isopropanol.[7]
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-20 minutes at room temperature.[7][11]
-
Remove the staining solution and differentiate the cells with 60% isopropanol.
-
Wash the cells with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-5 minutes for better visualization of cellular morphology.[10][12]
-
Visualize the lipid droplets (stained red) under a light microscope.
b. Quantification:
-
The number of foam cells (cells with significant red staining) can be counted and expressed as a percentage of the total number of cells.[10]
-
Alternatively, the stain can be eluted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically for a more quantitative assessment of lipid accumulation.
Cholesterol Efflux Assay
This assay quantifies the ability of macrophages to export cholesterol to extracellular acceptors, a key process in reverse cholesterol transport.[13][14]
a. Labeling Cellular Cholesterol:
-
Plate macrophages in 12-well or 24-well plates.
-
Label the intracellular cholesterol pools by incubating the cells for 24-48 hours with a medium containing a labeled form of cholesterol, typically [3H]-cholesterol.[14][15]
b. Equilibration and Treatment:
-
Wash the cells and incubate them in a serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol among intracellular pools.[14][15]
-
During this step, cells can be treated with the compound of interest (e.g., GW3965) to assess its effect on cholesterol efflux.
c. Efflux Incubation:
-
Wash the cells and add a serum-free medium containing a cholesterol acceptor. Common acceptors include apolipoprotein A-I (apoA-I) to measure ABCA1-dependent efflux or high-density lipoprotein (HDL) for ABCG1 and SR-B1-dependent efflux.[14]
-
Incubate for a defined period (e.g., 2-4 hours).[14]
d. Measurement:
-
Collect the medium (containing the effluxed labeled cholesterol) and lyse the cells to determine the amount of labeled cholesterol remaining.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.
Mandatory Visualizations
Signaling Pathway of LXR Activation by GW3965
Caption: LXR activation pathway by GW3965 in a macrophage.
Experimental Workflow for Studying this compound in Foam Cells
Caption: Proposed workflow for this compound studies in foam cells.
Logical Relationship of LXR Activation to Anti-Atherosclerotic Effects
Caption: LXR activation's role in mitigating atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Oil Red O staining and foam cell formation rate [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for FITC-GW3965 in a Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. This method is particularly well-suited for high-throughput screening (HTS) and detailed binding studies of ligands to their target receptors. This document provides a detailed protocol for utilizing FITC-GW3965, a fluorescently labeled agonist of the Liver X Receptor (LXR), in a fluorescence polarization assay.
GW3965 is a potent and selective synthetic agonist for both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. Upon activation by an agonist like GW3965, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter region of target genes, thereby modulating their expression. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE), which are involved in reverse cholesterol transport.
The FP assay described here allows for the direct measurement of this compound binding to LXR and can be adapted to a competitive format to determine the binding affinities of unlabeled test compounds.
Signaling Pathway of GW3965
The diagram below illustrates the signaling pathway initiated by the LXR agonist GW3965.
Caption: LXR agonist GW3965 signaling pathway.
Data Presentation
Table 1: Potency of GW3965 on Human LXR Isoforms
| Compound | Target | Assay Type | Value (nM) | Reference |
| GW3965 | hLXRα | Cell-based | 190 | [1] |
| GW3965 | hLXRβ | Cell-based | 30 | [1] |
Table 2: Representative Binding Affinity Data for LXR Ligands from FP Assays
| Fluorescent Ligand | Receptor | Competitor | Kd/Ki (nM) |
| Fluorescent Agonist 1 | LXRα | Compound A | 50 |
| Fluorescent Agonist 1 | LXRα | Compound B | 250 |
| Fluorescent Agonist 2 | LXRβ | Compound C | 75 |
| Fluorescent Agonist 2 | LXRβ | Compound D | 400 |
| Note: This table provides hypothetical representative data to illustrate how results would be presented, as specific FP data for this compound is not publicly available. |
Experimental Protocols
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. This compound, being a small molecule, rotates rapidly in solution, resulting in a low polarization value when excited with polarized light. Upon binding to the much larger LXR protein, the complex tumbles much more slowly, leading to a higher polarization value. In a competitive assay, an unlabeled compound that binds to LXR will displace this compound, causing a decrease in the polarization signal.
Experimental Workflow Diagram
Caption: Fluorescence polarization assay workflow.
Materials and Reagents
-
This compound: Fluorescent tracer.
-
Recombinant Human LXRα or LXRβ: Purified protein.
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.4.
-
Test Compounds: Unlabeled potential LXR ligands.
-
Plate: Black, low-binding 384-well microplate.
-
Plate Reader: Equipped with fluorescence polarization capabilities.
Protocol for Direct Binding Assay (Saturation Curve)
-
Prepare a serial dilution of the LXR protein in assay buffer.
-
Add a fixed concentration of this compound to each well of the 384-well plate. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add the serially diluted LXR protein to the wells containing this compound.
-
Include control wells:
-
Blank: Assay buffer only.
-
Free Tracer: this compound in assay buffer (no LXR).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the LXR concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol for Competitive Binding Assay
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Add the test compounds to the wells of the 384-well plate.
-
Prepare a pre-mixed solution of LXR protein and this compound in assay buffer. The concentrations should be optimized based on the direct binding assay (typically, LXR at its Kd and this compound at a low nanomolar concentration).
-
Add the LXR/FITC-GW3965 pre-mix to all wells containing the test compounds.
-
Include control wells:
-
No Competition (Max Polarization): LXR and this compound in assay buffer.
-
Full Competition (Min Polarization): this compound with a high concentration of unlabeled GW3965.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization as described above.
-
Plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
The fluorescence polarization assay using this compound is a robust and sensitive method for studying the interaction of ligands with LXR. It is amenable to high-throughput screening for the discovery of novel LXR modulators and for the detailed characterization of their binding properties. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and nuclear receptor biology.
References
Application Notes and Protocols: Live-Cell Imaging with FITC-GW3965
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR), designed for real-time visualization and tracking of LXR activity in living cells. This molecule conjugates the potent LXR agonist GW3965 with Fluorescein Isothiocyanate (FITC), a widely used green fluorescent probe. GW3965 is a dual agonist for LXRα and LXRβ, nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] By fluorescently tagging GW3965, researchers can directly observe its cellular uptake, subcellular localization, and interaction with LXR, providing valuable insights into the dynamics of LXR signaling pathways in various cell types.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies, including detailed protocols for cell preparation, imaging, and downstream functional assays. The information is intended to assist researchers in academic and industrial settings in exploring the therapeutic potential of LXR modulation.
Data Presentation
The following tables summarize the quantitative data related to the activity of the parent compound, GW3965. This data is essential for designing experiments and interpreting the results obtained with this compound.
Table 1: In Vitro Potency of GW3965
| Assay Type | Cell Line/System | Target | EC50/IC50 | Reference |
| Transactivation Assay | HuH7 cells | hLXRα | 190 nM (EC50) | [2] |
| Transactivation Assay | HuH7 cells | hLXRβ | 30 nM (EC50) | [2] |
| Ligand Sensing Assay | Cell-free | LXRα/SRC1 | 125 nM (EC50) | [3] |
| Cholesterol Efflux | RAW264.7 cells | - | 29 nM (EC50) | [2] |
| Cholesterol Efflux | THP-1 cells | - | 10 nM (EC50) | [2][3] |
Table 2: GW3965-Mediated Gene Expression Changes
| Gene | Cell Type | Treatment Conditions | Fold Change | Reference |
| ABCA1 | Huh7.5 cells | 1 µM GW3965 for 24h | ~5-fold increase in mRNA | [4] |
| ABCA1 | U87/EGFRvIII cells | 5 µM GW3965 | Time-dependent increase in mRNA | [5][6] |
| IDOL | U87/EGFRvIII cells | 5 µM GW3965 | Time-dependent increase in mRNA | [5][6] |
| SREBP-1c | Peritoneal macrophages | 10 µM GW3965 for 18h | Significant induction of mRNA | [7] |
| LDLR | U87/EGFRvIII cells | 5 µM GW3965 for 24h | Reduction in protein levels | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LXR signaling pathway and a typical experimental workflow for using this compound.
Caption: LXR signaling pathway activated by this compound.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Subcellular Localization
Objective: To visualize the cellular uptake and determine the subcellular localization of this compound in real-time. Since LXRs are nuclear receptors, the probe is expected to accumulate in the nucleus upon binding.[8][9][10]
Materials:
-
Cells of interest (e.g., macrophages like RAW264.7 or THP-1, or other cell lines known to express LXR)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Working Solution:
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 100 nM to 1 µM). The optimal concentration should be determined empirically for each cell type to achieve a good signal-to-noise ratio without causing cytotoxicity.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the medium with the this compound working solution.
-
If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the stage of the confocal microscope equipped with an environmental chamber.
-
Set the imaging parameters:
-
Excitation/Emission for FITC: ~490 nm / ~525 nm
-
Excitation/Emission for Hoechst 33342: ~350 nm / ~461 nm
-
-
Acquire images at different time points to observe the dynamics of this compound uptake and nuclear translocation.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio over time.
-
Protocol 2: Cholesterol Efflux Assay Following this compound Treatment
Objective: To functionally validate the activity of this compound by measuring its ability to induce cholesterol efflux from macrophages, a key downstream effect of LXR activation.
Materials:
-
Macrophage cell line (e.g., J774 or primary peritoneal macrophages)
-
[3H]-cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
This compound
-
Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL)
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling with [3H]-cholesterol:
-
Plate macrophages in 24-well plates.
-
Label the cells with [3H]-cholesterol (e.g., 1 µCi/mL) and acLDL (e.g., 50 µg/mL) in culture medium for 24 hours to load the cells with cholesterol.
-
-
Equilibration and Treatment:
-
Wash the cells with PBS.
-
Equilibrate the cells in serum-free medium containing 0.2% bovine serum albumin (BSA) for 18-24 hours.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 16-24 hours.
-
-
Cholesterol Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing ApoA-I (e.g., 10 µg/mL) or HDL (e.g., 50 µg/mL) as a cholesterol acceptor.
-
Incubate for 4-6 hours.
-
-
Measurement:
-
Collect the supernatant (containing effluxed cholesterol).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.
-
Protocol 3: Apoptosis Assay in Cancer Cells Treated with this compound
Objective: To assess the pro-apoptotic effects of this compound in cancer cell lines, such as glioblastoma, where LXR activation has been shown to induce cell death.[5]
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound or vehicle for 24-72 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Logical Relationship Diagram
Caption: Logical flow of LXR activation to cellular effects.
References
- 1. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 9. Nuclear localization of liver X receptor alpha and beta is differentially regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of FITC-GW3965 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a stock solution of FITC-GW3965, a fluorescently-labeled synthetic agonist of the Liver X Receptor (LXR). Proper preparation of this stock solution is critical for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a valuable tool for studying the function and activity of LXRβ.[1][2][3] It is a derivative of the potent LXR agonist GW3965, which has been shown to play a significant role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis.[4][5][6] The fluorescein isothiocyanate (FITC) label allows for the visualization and tracking of the compound in various experimental settings. This guide outlines the necessary steps for dissolving and storing this compound to maintain its stability and efficacy.
Quantitative Data Summary
For accurate and consistent preparation of this compound stock solutions, refer to the following quantitative data.
| Property | Value | Source |
| Molecular Weight | 997.16 g/mol | [7] |
| Appearance | Solid | [7] |
| Color | Light yellow to yellow | [7] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 50.14 mM) | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][3] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the step-by-step procedure for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Ensure that the DMSO used is anhydrous or from a freshly opened bottle, as hygroscopic DMSO can negatively impact solubility.[1]
-
-
Calculating the Required Volume of DMSO:
-
To prepare a stock solution of a desired concentration, use the following formula: Volume of DMSO (mL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
-
For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound:
-
Volume of DMSO (mL) = [0.001 g / 997.16 g/mol ] / 0.010 mol/L = 0.00010028 L = 0.1003 mL
-
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may assist in dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.[3] This practice prevents degradation from repeated freeze-thaw cycles.[1][3]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Crucially, protect the stock solution from light at all times due to the photosensitivity of the FITC fluorophore.[1]
-
Note on Use in Cell Culture:
When diluting the DMSO stock solution for cell-based experiments, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.[3] Higher concentrations of DMSO can have cytotoxic effects. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.[3]
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway of GW3965.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Akt/mTOR and AMPK signaling pathways are responsible for liver X receptor agonist GW3965-enhanced gefitinib sensitivity in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The LXR ligand GW3965 inhibits Newcastle disease virus infection by affecting cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: In Vitro Assays for LXRβ Activation Using FITC-GW3965
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptor Beta (LXRβ), a member of the nuclear receptor superfamily, is a critical regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Its ubiquitous expression makes it a promising therapeutic target for a range of diseases, including atherosclerosis, and certain cancers. The synthetic agonist GW3965 is a potent activator of LXRβ. When conjugated with Fluorescein Isothiocyanate (FITC), FITC-GW3965 serves as a fluorescent tracer, enabling the direct and quantitative assessment of LXRβ activation in vitro. This document provides detailed protocols for two primary assay formats utilizing this compound: a Fluorescence Polarization (FP) competition assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
LXRβ Signaling Pathway
Upon binding of an agonist such as GW3965, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.
Caption: LXRβ signaling pathway upon agonist activation.
I. Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of this compound to the LXRβ ligand-binding domain (LBD). In solution, the small, fluorescently labeled ligand tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger LXRβ-LBD, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization. Test compounds that compete with this compound for binding to LXRβ-LBD will displace the tracer, causing a decrease in polarization.
Experimental Workflow
Caption: Fluorescence Polarization (FP) competition assay workflow.
Detailed Protocol
Materials:
-
LXRβ Ligand Binding Domain (LBD): Recombinant purified protein.
-
This compound Tracer: Stock solution in DMSO.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG).
-
Test Compounds: Serial dilutions in DMSO.
-
Plate: Black, low-volume 384-well non-binding surface microplate.
-
Plate Reader: Capable of measuring fluorescence polarization with excitation at ~485 nm and emission at ~535 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of LXRβ-LBD in assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or below its Kd for LXRβ to ensure assay sensitivity.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Assembly (per well of a 384-well plate):
-
Add 10 µL of LXRβ-LBD working solution.
-
Add 5 µL of diluted test compound or vehicle (for control wells).
-
Add 5 µL of this compound working solution.
-
Final volume per well: 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Set the excitation and emission wavelengths appropriate for FITC (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
The data is typically plotted as mP versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
| Compound | IC50 (nM) for LXRβ |
| GW3965 (unlabeled) | 150 |
| T0901317 | 120 |
| Compound X | 250 |
| Compound Y | >10,000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the interaction between LXRβ and a coactivator peptide in the presence of an agonist. The LXRβ-LBD is typically tagged (e.g., with GST) and bound by a Terbium (Tb)-labeled antibody (the FRET donor). A fluorescently labeled coactivator peptide (e.g., FITC-labeled) serves as the FRET acceptor. When an agonist binds to LXRβ, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor into close proximity, allowing for FRET to occur. The TR-FRET signal is a ratio of the acceptor and donor emission intensities.
Experimental Workflow
Caption: Time-Resolved FRET (TR-FRET) assay workflow.
Detailed Protocol
Materials:
-
GST-tagged LXRβ Ligand Binding Domain (LBD): Recombinant purified protein.
-
Terbium (Tb)-labeled anti-GST Antibody: FRET donor.
-
FITC-labeled Coactivator Peptide: (e.g., a peptide derived from SRC/p160 family of coactivators) FRET acceptor.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
Test Compounds: Serial dilutions in DMSO.
-
Plate: Black, low-volume 384-well microplate.
-
Plate Reader: Capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at ~490 nm (for Tb) and ~520 nm (for FITC).
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of GST-LXRβ-LBD, Tb-anti-GST antibody, and FITC-coactivator peptide in assay buffer. Optimal concentrations should be determined by titration.
-
Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Assembly (per well of a 384-well plate):
-
Add 10 µL of a pre-mixed solution of GST-LXRβ-LBD and Tb-anti-GST antibody.
-
Add 5 µL of diluted test compound or vehicle.
-
Add 5 µL of FITC-coactivator peptide solution.
-
Final volume per well: 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Measurement:
-
Measure the time-resolved fluorescence. Excite the Terbium donor at approximately 340 nm. Measure the emission from the Terbium donor at ~490 nm and the emission from the FITC acceptor at ~520 nm after a suitable delay (e.g., 100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
| Compound | EC50 (nM) for LXRβ Activation |
| GW3965 | 50 |
| T0901317 | 40 |
| Compound Z | 120 |
| Compound W | No activation |
Note: The EC50 values presented are hypothetical and for illustrative purposes.
Conclusion
The Fluorescence Polarization and Time-Resolved FRET assays described here provide robust and high-throughput-compatible methods for quantifying the activation of LXRβ by test compounds. The use of the fluorescent tracer this compound is central to these methodologies, enabling sensitive and direct measurement of molecular interactions. These protocols can be readily adapted for the screening and characterization of novel LXRβ modulators in a drug discovery setting.
Best Practices for Designing Experiments with FITC-GW3965: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] This molecule is a valuable tool for studying the function and cellular localization of LXRβ, for which it shows higher potency.[3][4][5][6] GW3965, the parent compound, is a potent and selective non-steroidal LXR agonist that plays a crucial role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation by activating the transcription of target genes.[4][7] The covalent attachment of the fluorescein isothiocyanate (FITC) fluorophore allows for the visualization and quantification of GW3965 binding and uptake in various experimental systems.
These application notes provide detailed protocols and best practices for designing and executing experiments using this compound, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data for researchers in basic science and drug development.
Physicochemical and Biological Properties
A summary of the key properties of GW3965 and FITC is provided below to inform experimental design.
| Property | Value | Reference |
| GW3965 EC50 (hLXRα) | 190 nM | [3][4][5] |
| GW3965 EC50 (hLXRβ) | 30 nM | [3][4][5] |
| FITC Excitation Max | ~495 nm | |
| FITC Emission Max | ~525 nm | |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store stock solutions at -20°C or -80°C, protected from light.[1] |
LXR Signaling Pathway
Upon entering the cell, this compound binds to and activates Liver X Receptors (LXRs), which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This pathway is a central regulator of lipid and cholesterol metabolism.
Caption: LXR signaling pathway activated by this compound.
Application 1: Cellular Uptake and Localization using Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake and subcellular localization of this compound.
Experimental Workflow
Caption: Workflow for fluorescence microscopy of this compound.
Detailed Protocol
-
Cell Culture: Seed adherent cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Ligand Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. A good starting point is a concentration range of 100 nM to 1 µM.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate for a predetermined time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium containing the fluorescent ligand and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If visualizing intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: To visualize the nucleus, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filter sets for FITC (Excitation/Emission: ~495/~525 nm) and DAPI (Excitation/Emission: ~358/~461 nm).
Controls
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest concentration of this compound.
-
Unlabeled Competitor Control: Co-incubate cells with a 100-fold excess of unlabeled GW3965 to demonstrate specific binding. A significant reduction in the FITC signal would indicate specific uptake.
-
Time-Zero Control: Fix cells immediately after adding this compound to determine the level of non-specific membrane binding.
Application 2: Quantifying Cellular Uptake using Flow Cytometry
This protocol allows for the quantification of this compound uptake by a cell population.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of this compound uptake.
Detailed Protocol
-
Cell Preparation: Harvest cells (both adherent and suspension) and wash them once with PBS. Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.
-
Ligand Incubation: Add this compound to the cell suspension at the desired final concentration (e.g., 100 nM - 1 µM). Incubate for the desired time at 37°C.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them three times with ice-cold PBS to remove unbound ligand.
-
Resuspension: Resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Analysis: Analyze the cell suspension on a flow cytometer using the appropriate laser and filter for FITC (typically a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission).
Controls
-
Unstained Control: A sample of cells without any fluorescent labeling to set the background fluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound treated sample.
-
Competition Control: Co-incubation with an excess of unlabeled GW3965 to assess the specificity of uptake.
Application 3: Ligand-Binding Affinity Determination using Fluorescence Polarization
Fluorescence polarization (FP) is a powerful technique to measure the binding affinity of this compound to purified LXR protein in a homogeneous solution.[8][9] The principle relies on the change in the rotational speed of the fluorescent molecule upon binding to a larger protein, which results in a change in the polarization of the emitted light.[10]
Experimental Workflow
Caption: Workflow for a fluorescence polarization binding assay.
Detailed Protocol
-
Reagent Preparation:
-
This compound: Prepare a working solution in the assay buffer. The final concentration should be low (in the low nanomolar range) and well below the expected dissociation constant (Kd).
-
LXR Protein: Prepare a series of dilutions of purified LXR protein (e.g., the ligand-binding domain) in the assay buffer.
-
Assay Buffer: A common buffer is PBS with 0.01% Tween-20 to prevent non-specific binding.
-
-
Assay Setup: In a black, low-volume 384-well plate, add the serially diluted LXR protein. Then, add the fixed concentration of this compound to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours). Protect the plate from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for FITC and polarization filters.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the LXR protein concentration. Fit the data to a one-site binding model to determine the Kd.
Controls
-
Buffer Blank: Wells containing only the assay buffer to measure background polarization.
-
This compound Only: Wells containing only the fluorescent ligand to determine the baseline polarization of the free ligand.
-
Competition Assay: To determine the affinity of unlabeled compounds, perform a competition assay by adding a fixed concentration of LXR and this compound and titrating in the unlabeled competitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Fluorescent Signal | - Low expression of LXR in the chosen cell line.- this compound concentration is too low.- Photobleaching. | - Confirm LXR expression by qPCR or Western blot.- Increase the concentration of this compound.- Use an anti-fade mounting medium for microscopy and minimize light exposure.[11][12] |
| High Background Fluorescence | - Incomplete removal of unbound this compound.- Non-specific binding to cellular components or plasticware.- Autofluorescence of cells or medium. | - Increase the number and duration of wash steps.- Include a blocking agent like BSA in the buffer.[13]- Use phenol red-free medium and include an unstained control. |
| Non-specific Staining | - this compound is binding to other cellular structures.- Hydrophobic interactions of the probe. | - Perform a competition experiment with excess unlabeled GW3965.[14]- Optimize the washing steps with a buffer containing a mild detergent (e.g., 0.05% Tween-20). |
| Inconsistent Results in FP Assay | - Pipetting errors.- Reagents not at equilibrium.- Protein aggregation. | - Use calibrated pipettes and be consistent with technique.- Increase incubation time.- Centrifuge the protein stock before use and ensure buffer conditions are optimal. |
By following these detailed protocols and best practices, researchers can effectively utilize this compound to gain valuable insights into the biology of Liver X Receptors and accelerate drug discovery efforts targeting this important class of nuclear receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. biotium.com [biotium.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. swordbio.com [swordbio.com]
- 14. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing LXRβ Localization using FITC-GW3965
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1] LXRβ is ubiquitously expressed and has been identified as a key regulator in the central nervous system and in the modulation of inflammatory responses.[1][2] Visualizing the subcellular localization of LXRβ is crucial for understanding its function and for the development of therapeutic agents targeting this receptor. FITC-GW3965 is a fluorescently labeled version of the potent and selective LXR agonist, GW3965, designed to enable the direct visualization of LXRβ in living cells.[3] This document provides detailed protocols and application notes for the use of this compound in localizing LXRβ.
Product Information
This compound is a fluorescent tracer created by conjugating fluorescein isothiocyanate (FITC) to the LXR agonist GW3965.[3][4] This allows for the direct imaging of the ligand's interaction with its target within the cellular environment.
Quantitative Data Summary
The following table summarizes the key properties of GW3965 and its fluorescent analog, this compound.
| Parameter | GW3965 | This compound | Reference |
| Target(s) | LXRα, LXRβ | LXRα, LXRβ | [5] |
| EC50 (hLXRα) | 190 nM | Not Reported | [5] |
| EC50 (hLXRβ) | 30 nM | Not Reported | [5] |
| Fluorescence | No | Yes | [3] |
| Excitation Max (nm) | N/A | ~495 | [4] |
| Emission Max (nm) | N/A | ~525 | [4] |
| Primary Application | LXR activation studies | LXRβ visualization | [3] |
LXRβ Signaling Pathway
The diagram below illustrates the general signaling pathway of LXRβ. Upon binding to its ligand, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Caption: LXRβ signaling pathway activated by this compound.
Experimental Protocols
I. Cell Culture and Plating
-
Cell Lines: Select a cell line known to express LXRβ. Examples include macrophages (e.g., RAW264.7), hepatocytes (e.g., HepG2), or other cell lines relevant to your research.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Microscopy:
-
For imaging, plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Plate cells at a density that will result in 50-70% confluency at the time of the experiment to allow for clear visualization of individual cells.
-
Allow cells to adhere and grow for at least 24 hours before treatment.
-
II. Staining with this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C, protected from light.[3]
-
-
Working Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration.
-
A starting concentration range of 100 nM to 1 µM is recommended. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined experimentally.
-
-
Optional: Nuclear Counterstaining:
-
To visualize the nucleus, a counterstain such as Hoechst 33342 or DAPI can be used.
-
Add the nuclear stain to the cells during the last 10-15 minutes of incubation with this compound, following the manufacturer's recommendations.
-
III. Fluorescence Microscopy and Image Acquisition
-
Washing:
-
After incubation, aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.
-
After the final wash, add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope (confocal microscopy is recommended for optimal resolution and subcellular localization).
-
Use the appropriate filter sets for FITC (Excitation: ~495 nm, Emission: ~525 nm) and the chosen nuclear counterstain (e.g., DAPI/Hoechst: Excitation: ~350 nm, Emission: ~460 nm).
-
Acquire images, ensuring that the exposure times are set to avoid saturation of the fluorescent signal.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the this compound signal.
-
Overlay the FITC channel with the nuclear stain channel to assess the degree of nuclear localization.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for visualizing LXRβ localization with this compound.
Caption: Workflow for LXRβ visualization using this compound.
Troubleshooting
-
High Background:
-
Ensure adequate washing steps are performed.
-
Reduce the concentration of this compound.
-
Decrease the incubation time.
-
-
Weak Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the cell line expresses sufficient levels of LXRβ.
-
Optimize microscope settings (e.g., exposure time, laser power).
-
-
Phototoxicity:
-
Minimize the exposure of cells to excitation light.
-
Use the lowest possible laser power that provides a good signal-to-noise ratio.
-
Use an imaging buffer that contains antioxidants.
-
This compound provides a valuable tool for researchers studying LXRβ. By enabling direct visualization of the receptor's localization in living cells, this fluorescent probe can facilitate a deeper understanding of LXRβ biology and aid in the development of novel therapeutics targeting this important nuclear receptor.
References
Application Note: Quantifying LXRβ Binding Affinity with FITC-GW3965
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Liver X Receptor Beta (LXRβ), a member of the nuclear receptor superfamily, is a critical regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Its ubiquitous expression makes it a promising therapeutic target for a range of diseases, including atherosclerosis, and certain cancers. Identifying and characterizing novel LXRβ modulators requires robust and quantitative methods to assess their binding affinity. This application note describes a fluorescence polarization (FP) assay for quantifying the binding of ligands to the LXRβ ligand-binding domain (LBD) using the fluorescent tracer FITC-GW3965.
FP is a homogeneous assay technique ideal for high-throughput screening and detailed mechanistic studies.[1] It measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. The small this compound tracer rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger LXRβ-LBD, the complex tumbles more slowly, leading to a significant increase in polarization. This principle allows for the direct determination of the tracer's binding affinity (Kd). Furthermore, by introducing a non-fluorescent competitor, the assay can be used to determine the binding affinity (Ki) of unlabeled test compounds.[2]
Principle of the Assay
The assay is performed in two main stages:
-
Saturation Binding: To determine the dissociation constant (Kd) of the this compound tracer for LXRβ-LBD, a fixed concentration of the tracer is incubated with increasing concentrations of the LXRβ-LBD protein. The resulting increase in fluorescence polarization is measured and plotted against the protein concentration to generate a saturation binding curve, from which the Kd can be calculated.
-
Competitive Binding: To determine the inhibitory constant (Ki) of a test compound, a fixed concentration of LXRβ-LBD and this compound (at concentrations determined from the saturation experiment) are incubated with serial dilutions of the unlabeled test compound. The competitor displaces the fluorescent tracer, causing a decrease in fluorescence polarization. The resulting data is used to calculate the IC50, which can then be converted to the Ki value.
LXRβ Signaling Pathway
Liver X Receptors are activated by oxysterols, which are oxidized derivatives of cholesterol.[3] Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis.[3] Synthetic agonists like GW3965 potently activate this pathway.
Materials and Reagents
-
LXRβ Ligand-Binding Domain (LBD): Recombinantly expressed and purified.
-
This compound Tracer: Stored at -20°C or -80°C, protected from light.[3]
-
Test Compounds: (e.g., GW3965, T0901317) dissolved in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL Bovine Gamma Globulin (BGG). (Buffer composition may require optimization).
-
Assay Plates: Black, low-volume, non-binding surface 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics (Excitation: ~485 nm, Emission: ~535 nm for FITC).
Experimental Protocols
Protocol 1: Saturation Binding Assay (Tracer Kd Determination)
This protocol aims to determine the binding affinity of this compound for LXRβ-LBD.
-
Prepare LXRβ-LBD Serial Dilution: Perform a serial dilution of the LXRβ-LBD protein in Assay Buffer. The concentration range should span from 0 to a concentration sufficient to achieve saturation (e.g., 0-500 nM).
-
Prepare this compound Solution: Prepare a 2X working solution of this compound in Assay Buffer at a low concentration (e.g., 2 nM). This concentration should be well below the expected Kd to avoid ligand depletion artifacts.
-
Plate Setup:
-
Add 10 µL of Assay Buffer to wells for "blank" (tracer only) measurements.
-
Add 10 µL of each LXRβ-LBD dilution to the appropriate wells.
-
-
Initiate Reaction: Add 10 µL of the 2X this compound solution to all wells, bringing the final volume to 20 µL and the final tracer concentration to 1X (e.g., 1 nM).
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the corrected mP values against the concentration of LXRβ-LBD.
-
Fit the data to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism) to determine the Bmax and the Kd.
-
Protocol 2: Competitive Binding Assay (Test Compound Ki Determination)
This protocol determines the affinity of unlabeled test compounds by measuring their ability to displace the this compound tracer.
-
Prepare Reagents:
-
LXRβ-LBD Solution (2X): Prepare a solution of LXRβ-LBD in Assay Buffer at a concentration that gives approximately 70-80% of the maximum polarization signal, as determined from the saturation assay.
-
This compound Solution (2X): Prepare a solution of the tracer in Assay Buffer at 2 times the final desired concentration (e.g., 2 nM).
-
Test Compound Serial Dilution (4X): Perform a serial dilution of the test compounds in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4X working stock. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Plate Setup:
-
Add 5 µL of each 4X test compound dilution to the appropriate wells.
-
Add 5 µL of Assay Buffer with the corresponding DMSO concentration to "no competitor" (maximum signal) and "no protein" (minimum signal) control wells.
-
-
Add Protein and Tracer:
-
Prepare a pre-mix of 2X LXRβ-LBD and 2X this compound in Assay Buffer.
-
Add 10 µL of this pre-mix to the test compound wells and the "no competitor" wells.
-
For the "no protein" wells, add a pre-mix containing only the 2X this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the fluorescence polarization (mP) of the plate.
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd) Where [Tracer] is the concentration of this compound and Kd is its dissociation constant determined in Protocol 1.
-
Experimental Workflow Diagram
Representative Data
The following tables present representative data for the binding of this compound to LXRβ-LBD and the competitive displacement by known LXR agonists. (Note: These values are illustrative and should be determined experimentally).
Table 1: Saturation Binding of this compound to LXRβ-LBD
| Parameter | Value |
| Kd | 15.2 nM |
| Bmax (mP) | 255 mP |
| Tracer Conc. | 1 nM |
| Assay Window (mP) | ~180 mP |
Table 2: Competitive Binding Data for LXR Agonists
| Compound | LXRβ IC50 (nM) | LXRβ Ki (nM) | Reference EC50 (nM) |
| GW3965 | 48.5 | 45.3 | 30[4] |
| T0901317 | 980 | 916 | ~600-700[3] |
Ki values were calculated using the Cheng-Prusoff equation with a tracer concentration of 1 nM and a Kd of 15.2 nM.
Conclusion
The fluorescence polarization assay using the this compound tracer provides a robust, sensitive, and high-throughput compatible method for quantifying the binding affinity of compounds to the LXRβ ligand-binding domain. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers aiming to identify and characterize novel LXRβ modulators for therapeutic development.
References
FITC-GW3965: Application Notes and Protocols for Metabolic Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR), a key nuclear receptor that regulates cholesterol homeostasis, lipid metabolism, and inflammatory responses. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery efforts targeting metabolic diseases such as atherosclerosis, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). The inherent fluorescence of this compound makes it a valuable tool for in vitro and cell-based assays to identify and characterize novel LXR modulators.
Mechanism of Action: LXR Signaling Pathway
GW3965, the parent compound of this compound, is a potent dual agonist for both LXRα and LXRβ isoforms.[1] Upon binding to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Key downstream effects relevant to metabolic diseases include:
-
Reverse Cholesterol Transport: Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, to HDL particles for transport back to the liver.
-
Lipogenesis: Increased expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis in the liver. While this is a crucial aspect of LXR biology, it can also lead to hepatic steatosis, a key consideration in drug development.[2]
-
Inflammation: LXR activation has anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.[2]
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 (GW3965) | 190 nM | human LXRα | [1] |
| EC50 (GW3965) | 30 nM | human LXRβ | [1] |
Application Notes
This compound serves as a fluorescent tracer in various assays to study LXR biology and identify new LXR ligands.
High-Throughput Screening (HTS) for LXR Modulators
A fluorescence polarization (FP) competition assay is a primary application for this compound. This homogeneous, solution-based assay is well-suited for HTS campaigns to screen large compound libraries for molecules that bind to the LXR ligand-binding domain (LBD). The principle relies on the change in the rotational speed of this compound upon binding to the larger LXR protein. When bound, the tracer's rotation is slower, resulting in a higher FP signal. Competitors that displace this compound will cause a decrease in the FP signal.
Cellular Uptake and Distribution Studies
The fluorescence of this compound allows for the visualization and quantification of its uptake into living cells. This can be used to study the pharmacokinetics of LXR agonists at a cellular level and to assess the ability of test compounds to modulate this uptake. Techniques such as fluorescence microscopy and flow cytometry can be employed for these studies.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for LXR Ligand Screening
This protocol outlines a method to identify compounds that compete with this compound for binding to the LXR ligand-binding domain (LBD).
Materials:
-
This compound
-
Purified LXRα or LXRβ Ligand-Binding Domain (LBD) protein
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 2-10 nM).
-
Prepare a 2X stock solution of LXR LBD in assay buffer. The concentration should be optimized to achieve a significant FP window (typically 50-200 mP) and is usually in the low nanomolar range (e.g., 10-50 nM).
-
Prepare serial dilutions of test compounds in DMSO, and then dilute into assay buffer to create 4X stock solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For controls, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X LXR LBD solution to all wells except for the "no protein" control wells (which receive 5 µL of assay buffer).
-
Add 10 µL of the 2X this compound solution to all wells.
-
The final assay volume is 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for FITC (e.g., excitation ~485 nm, emission ~535 nm).[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration compared to the controls (maximum signal with this compound and LXR LBD, and minimum signal with this compound only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Cellular Uptake Assay using Fluorescence Microscopy
This protocol describes a method to visualize the cellular uptake of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, THP-1 macrophages)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom culture dishes or chamber slides
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in pre-warmed complete cell culture medium. A typical starting concentration is 1-5 µM.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Staining and Imaging:
-
After incubation, wash the cells three times with warm PBS to remove any unbound this compound.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for FITC (blue excitation, green emission) and the nuclear stain (UV excitation, blue emission).
-
-
Image Analysis (Optional):
-
Quantify the fluorescence intensity per cell using image analysis software to assess the extent of cellular uptake under different conditions (e.g., time points, presence of inhibitors).
-
Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Principle of Fluorescence Polarization Competition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 1: [Commonly Utilized Fluorescent Molecules and their Excitation and Emission Wavelengths.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve FITC-GW3965 solubility issues in aqueous buffers
For researchers and drug development professionals utilizing the fluorescent LXR agonist FITC-GW3965, ensuring its proper dissolution in aqueous buffers is critical for reliable and reproducible experimental outcomes. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is an inherently hydrophobic molecule. The addition of the fluorescein isothiocyanate (FITC) group, which is itself hydrophobic, further reduces its solubility in aqueous solutions.[1] Direct addition of the solid compound to buffers like phosphate-buffered saline (PBS) will likely result in precipitation or a fine suspension rather than a true solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][3][4] this compound is readily soluble in DMSO at concentrations of 50 mg/mL or higher.[2]
Q3: How should I prepare my working solution in an aqueous buffer from the DMSO stock?
A3: To prepare a working solution, you should first dissolve the this compound in DMSO to create a concentrated stock solution. Then, this stock solution can be serially diluted into your aqueous buffer of choice. It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to prevent the compound from precipitating out of solution. A common recommendation for the parent compound, GW3965, is to dilute a DMSO stock into PBS to achieve a final DMSO concentration that is well-tolerated by the experimental system (typically ≤0.1%).[4] For GW3965 hydrochloride, a solubility of approximately 0.2 mg/ml has been reported in a 1:4 solution of DMSO:PBS (pH 7.2).
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced artifacts or cytotoxicity.[4] It is always recommended to include a vehicle control (buffer with the same final concentration of DMSO) in your experimental design.
Q5: Can I store my aqueous working solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day. The compound's stability in aqueous media is limited, and it is prone to hydrolysis and precipitation over time.[3][5] It is best to prepare fresh working solutions for each experiment from a frozen DMSO stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The DMSO stock was added too quickly. | Decrease the final concentration of this compound. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Consider using a buffer with a small percentage of a non-ionic surfactant like Tween-20 or Triton X-100 (see Protocol 2). |
| The solution is cloudy or appears to have a fine suspension. | Micro-precipitates have formed. The compound may not be fully dissolved. | Sonicate the solution in a water bath for a short period. If cloudiness persists, the concentration is likely too high. Prepare a fresh, more dilute solution. |
| High background fluorescence in my assay. | Aggregates of this compound are present, leading to non-specific binding or light scattering. The final DMSO concentration is too high. | Centrifuge the working solution at high speed to pellet any aggregates before use. Ensure the final DMSO concentration is at or below 0.1%. Optimize washing steps in your experimental protocol to remove unbound probe.[6][7][8] |
| Low or no fluorescent signal. | The this compound has precipitated out of solution and was lost during transfer or washing steps. The pH of the buffer is too acidic, quenching the FITC fluorescence. | Visually inspect all tubes and tips for any precipitate. Ensure the pH of your final buffer is above 7.0, as FITC fluorescence intensity decreases significantly in acidic environments.[4][5] |
| Inconsistent results between experiments. | Inconsistent preparation of the this compound working solution. Use of aged aqueous solutions. | Always follow a standardized protocol for preparing the working solution. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The solubility of the parent compound, GW3965 hydrochloride, provides a useful reference.
| Solvent/Buffer System | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL (for this compound)[2] |
| Ethanol | ~2 mg/mL (for GW3965 HCl) |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL (for GW3965 HCl) |
Note: The addition of the FITC moiety may alter these solubility values.
Experimental Protocols
Protocol 1: Standard Dilution for Aqueous Buffers
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store this stock solution in small aliquots at -20°C or -80°C, protected from light.[2]
-
Prepare Intermediate Dilution (Optional): If very low final concentrations are required, perform an intermediate dilution of the DMSO stock in DMSO.
-
Prepare Working Solution: a. Vigorously vortex or stir the desired aqueous buffer (e.g., PBS, pH 7.4). b. While the buffer is being mixed, add the this compound DMSO stock solution dropwise to achieve the final desired concentration. c. Ensure the final DMSO concentration in the working solution is compatible with your experimental system (e.g., ≤0.1%).
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Protocol 2: Surfactant-Assisted Solubilization
For applications requiring higher concentrations of this compound in aqueous buffer, the use of a non-ionic surfactant can be beneficial.
-
Prepare Surfactant-Containing Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100).
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Follow the same procedure as in Protocol 1, adding the DMSO stock to the surfactant-containing buffer. The surfactant will help to maintain the hydrophobicity of the this compound in solution.
-
Use Immediately: Use the freshly prepared working solution promptly.
Visualizing Experimental Workflows and Pathways
References
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. ulab360.com [ulab360.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Application of FITC in Research [tdblabs.se]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
Minimizing non-specific binding of FITC-GW3965 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of FITC-GW3965 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a fluorescently labeled version of GW3965, a potent and selective agonist for the Liver X Receptor (LXR).[1] GW3965 activates both LXRα and LXRβ isoforms, with higher potency for LXRβ. LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in cholesterol metabolism, lipid homeostasis, and inflammation.[2] this compound is used as a tracer in cell-based assays to study LXRβ function and to screen for novel LXR modulators.[1]
2. What are the common causes of high background and non-specific binding with this compound?
High background and non-specific binding in assays using this compound can arise from several factors:
-
Excessive concentration of this compound: Using a concentration of the fluorescent ligand that is too high can lead to binding to low-affinity or non-specific sites.
-
Insufficient blocking: Failure to adequately block non-specific binding sites on the cell surface or intracellularly can result in high background fluorescence.[3][4]
-
Hydrophobic interactions: The fluorescent dye (FITC) and the ligand itself can have hydrophobic properties, leading to non-specific binding to cellular components or plasticware.[5]
-
Inadequate washing: Insufficient washing steps may not effectively remove unbound or weakly bound this compound.[3]
-
Cellular autofluorescence: Some cell types exhibit natural fluorescence, which can contribute to the background signal.[6][7]
-
Reagent quality and purity: Impurities in the this compound or other reagents can contribute to non-specific signals.
3. What are the key steps to optimize a cell-based assay with this compound to minimize non-specific binding?
Optimizing your assay is crucial for obtaining accurate and reproducible results. Key optimization steps include:
-
Titration of this compound: Determine the optimal concentration of this compound that provides a good signal-to-noise ratio without causing high non-specific binding. This is typically done by performing a saturation binding experiment.
-
Optimization of blocking conditions: Test different blocking agents (e.g., Bovine Serum Albumin (BSA), normal serum) and incubation times to find the most effective conditions for your cell type.[3][8]
-
Optimization of washing steps: Increase the number and duration of wash steps to effectively remove unbound fluorescent ligand.[3]
-
Cell density optimization: The optimal cell density will vary depending on the cell type and the expression level of LXR.
-
Incubation time and temperature: Optimize the incubation time and temperature for the binding reaction to reach equilibrium and minimize non-specific interactions.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Concentration of this compound is too high. | Perform a concentration-response curve to determine the optimal concentration with the best signal-to-noise ratio.[3][9] |
| Insufficient blocking. | Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time. Consider using normal serum from the species of the secondary antibody if one is used in a downstream application.[3][4] | |
| Inadequate washing. | Increase the number of wash steps (e.g., 3-5 times) and the volume of washing buffer.[3] | |
| Cellular autofluorescence. | Include an unstained cell control to determine the level of autofluorescence. If high, consider using a different cell line or a fluorescent dye with a longer wavelength.[6][7] | |
| Hydrophobic interactions with plasticware. | Use low-binding microplates. | |
| Weak or No Specific Signal | Concentration of this compound is too low. | Increase the concentration of this compound. Ensure the concentration is appropriate for the binding affinity (Kd) of the ligand to the receptor. |
| Low expression of LXR in cells. | Use a cell line known to express high levels of LXR or consider transiently overexpressing the receptor. | |
| Incorrect assay conditions. | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[8] | |
| Degradation of this compound. | Store this compound protected from light and at the recommended temperature to prevent photobleaching and degradation.[1] | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the microplate. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. | |
| Cell clumping. | Gently triturate cells to ensure a single-cell suspension before and during the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Saturation Binding Assay)
This protocol helps determine the dissociation constant (Kd) and the optimal concentration of this compound for your cell-based assays.
Materials:
-
Cells expressing LXR
-
Cell culture medium
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound stock solution
-
Unlabeled GW3965 (for determining non-specific binding)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Preparation of Ligand Solutions: Prepare serial dilutions of this compound in assay buffer. For determining non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled GW3965 (e.g., 1000-fold excess).
-
Ligand Incubation:
-
Remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared this compound solutions (with and without unlabeled competitor) to the wells.
-
Incubate at the optimized temperature and time to allow binding to reach equilibrium.
-
-
Washing:
-
Remove the ligand solution.
-
Wash the cells multiple times with cold assay buffer to remove unbound ligand.
-
-
Fluorescence Measurement:
-
Add assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC.
-
-
Data Analysis:
-
Subtract the non-specific binding (fluorescence in the presence of excess unlabeled GW3965) from the total binding to get the specific binding.
-
Plot the specific binding against the concentration of this compound and fit the data to a one-site binding hyperbola to determine the Kd and Bmax. The optimal concentration for competitive assays is typically at or below the Kd.
-
Protocol 2: Competitive Binding Assay
This protocol is used to screen for compounds that compete with this compound for binding to LXR.
Materials:
-
Cells expressing LXR
-
Cell culture medium
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound at the optimized concentration (e.g., at its Kd)
-
Test compounds at various concentrations
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Incubation:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include controls for maximal binding (this compound only) and background (assay buffer only).
-
Incubate for a predetermined time.
-
-
This compound Incubation:
-
Add this compound at its optimized concentration to all wells (except the background control).
-
Incubate to allow the binding to reach equilibrium.
-
-
Washing:
-
Remove the solutions from the wells.
-
Wash the cells multiple times with cold assay buffer.
-
-
Fluorescence Measurement:
-
Add assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the maximal binding control.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: LXR Signaling Pathway Activation.
Caption: Competitive Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. biotium.com [biotium.com]
- 8. swordbio.com [swordbio.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FITC-GW3965 for Fluorescence Polarization Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FITC-GW3965 in fluorescence polarization (FP) experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful optimization of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in fluorescence polarization?
A1: this compound is a fluorescently labeled version of GW3965, a potent and selective agonist for the Liver X Receptor (LXR), particularly LXRβ.[1] In fluorescence polarization assays, this compound serves as a tracer. When unbound in solution, the small this compound molecule rotates rapidly, resulting in a low polarization value. Upon binding to the much larger LXR protein, its rotation slows significantly, leading to an increase in the fluorescence polarization signal. This principle allows for the study of LXR-ligand interactions.
Q2: What is the general principle of a competition FP assay using this compound?
A2: In a competition assay, a fixed concentration of LXR and this compound are incubated together, resulting in a high polarization signal. When an unlabeled compound (a potential LXR ligand) is introduced, it competes with this compound for binding to LXR. If the unlabeled compound binds to LXR, it displaces the fluorescent tracer, causing a decrease in the polarization signal. The extent of this decrease is proportional to the affinity of the unlabeled compound for LXR.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light and store it under nitrogen to prevent degradation.[1]
Q4: What concentrations of this compound should I start with?
A4: The optimal concentration of this compound needs to be determined empirically through a saturation binding experiment. A good starting point is to test a range of concentrations, for example, from 1 nM to 100 nM. The ideal concentration should be well below the dissociation constant (Kd) of its interaction with LXR to ensure that the assay is sensitive to competitive binding. It should also provide a stable and robust fluorescence signal.
Q5: How does DMSO affect my FP assay?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for test compounds. However, high concentrations of DMSO can interfere with FP assays by altering the viscosity of the solution or by directly affecting protein structure and binding. It is essential to determine the DMSO tolerance of your assay. Typically, FP assays can tolerate DMSO concentrations up to 1-5% without a significant impact on the results. Always ensure that the final DMSO concentration is consistent across all wells, including controls.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | - Low tracer concentration: The concentration of this compound is too low to produce a detectable signal.- Instrument settings: Incorrect excitation/emission wavelengths or gain settings on the plate reader.- Reagent degradation: this compound or LXR protein has degraded. | - Increase the concentration of this compound.- Optimize plate reader settings for FITC (Excitation ~485 nm, Emission ~525 nm).- Prepare fresh reagents and store them properly. |
| High Background Fluorescence | - Buffer components: Intrinsic fluorescence of buffer components.- Contaminated reagents: Impurities in the buffer, protein, or tracer.- Non-specific binding: The tracer is binding to the walls of the microplate. | - Use high-purity reagents and freshly prepared buffers.- Test different buffer compositions.- Use non-binding surface (NBS) black microplates. |
| No Change in Polarization Upon LXR Addition | - Inactive LXR: The LXR protein is denatured or inactive.- Low LXR concentration: The concentration of LXR is too low to cause a significant shift in polarization.- "Propeller effect": The FITC fluorophore has too much rotational freedom even when the ligand is bound to the protein. | - Verify the activity of the LXR protein using a known ligand.- Perform a titration with increasing concentrations of LXR to find the optimal concentration.- While less likely with a small molecule tracer, consider if the linker between FITC and GW3965 is excessively long and flexible. |
| Polarization Signal Decreases with Increasing LXR | - Quenching: The LXR protein or buffer components are quenching the fluorescence of FITC.- Aggregation: The protein or tracer is aggregating at higher concentrations. | - Check for changes in total fluorescence intensity. If intensity decreases, quenching may be occurring. Test different buffer conditions.- Use non-ionic detergents like Tween-20 (e.g., 0.01%) to prevent aggregation. |
| High Variability Between Replicates | - Pipetting errors: Inaccurate or inconsistent pipetting, especially with small volumes.- Incomplete mixing: Reagents are not uniformly mixed in the wells.- Temperature fluctuations: Inconsistent incubation temperatures. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing after adding reagents.- Maintain a constant and uniform incubation temperature. |
Experimental Protocols
LXR Signaling Pathway
GW3965 is a synthetic agonist that activates Liver X Receptors (LXRs). LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cholesterol metabolism, fatty acid synthesis, and inflammation.
Caption: LXR activation by this compound.
Experimental Workflow for FP Assay Optimization
The following diagram outlines the key steps for optimizing an FP experiment with this compound.
References
Troubleshooting unexpected results in FITC-GW3965 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FITC-GW3965 in their experiments. The information is tailored for scientists and professionals in drug development engaged in studies involving this fluorescently labeled Liver X Receptor (LXR) agonist.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| FG-001 | Weak or No Fluorescent Signal | 1. Suboptimal Concentration of this compound: The concentration may be too low for detection. 2. Photobleaching: Excessive exposure to excitation light. 3. Incorrect Filter Sets: Mismatch between FITC's excitation/emission spectra and the microscope or flow cytometer's filters. 4. Low LXR Expression: The target cells may have low endogenous levels of LXR. 5. Compound Degradation: Improper storage or handling of this compound. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Start with a range based on the EC50 of unlabeled GW3965 (see Table 1) and adjust as needed. 2. Minimize Light Exposure: Reduce illumination intensity and exposure times. Use an anti-fade mounting medium for microscopy.[1] 3. Verify Filter Compatibility: Ensure that the excitation and emission filters are appropriate for FITC (Excitation max ~490 nm, Emission max ~525 nm). 4. Use a Positive Control: Employ a cell line known to express high levels of LXR to validate the experimental setup. 5. Proper Handling: Store this compound protected from light at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| FG-002 | High Background Fluorescence | 1. Excess this compound: High concentrations can lead to non-specific binding. 2. Autofluorescence: Cells or medium components may be inherently fluorescent. 3. Compound Aggregation: this compound may form aggregates that bind non-specifically. 4. Inadequate Washing: Insufficient removal of unbound compound. | 1. Titrate Down Concentration: Use the lowest effective concentration of this compound determined from your optimization experiments. 2. Use Appropriate Controls: Include an unstained cell control to assess autofluorescence. Use phenol red-free media if high background is observed. 3. Ensure Proper Solubilization: Dissolve this compound in an appropriate solvent like DMSO before diluting in aqueous buffer. Briefly sonicate if necessary. 4. Optimize Wash Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS) to remove unbound probe. |
| FG-003 | Unexpected Cellular Localization | 1. Off-Target Binding: this compound may bind to cellular components other than LXR. 2. Endosomal/Lysosomal Trapping: The compound may be internalized and sequestered in acidic organelles. 3. Cell Health: Stressed or dying cells can exhibit altered membrane permeability and non-specific uptake. | 1. Competition Assay: Co-incubate with an excess of unlabeled GW3965. A decrease in the fluorescent signal would indicate specific binding to LXR. 2. Use Lysosomal Markers: Co-stain with a lysosomal marker (e.g., LysoTracker) to check for co-localization. 3. Assess Cell Viability: Use a viability dye to exclude dead or dying cells from the analysis. Ensure optimal cell culture conditions. |
| FG-004 | Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, density, or health. 2. Inconsistent Staining Protocol: Variations in incubation times, temperatures, or reagent concentrations. 3. Instrument Variability: Fluctuations in laser power or detector sensitivity. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent seeding densities. 2. Adhere to a Strict Protocol: Maintain consistent incubation times, temperatures, and reagent preparations for all experiments. 3. Instrument Calibration: Regularly calibrate the microscope or flow cytometer using standardized beads or controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GW3965?
A1: GW3965 is a synthetic agonist for the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes are involved in cholesterol efflux, lipid metabolism, and inflammation.
Q2: How does FITC labeling affect the activity of GW3965?
A2: FITC (Fluorescein isothiocyanate) is a fluorescent tag attached to the GW3965 molecule to enable its visualization in cellular assays. While the core LXR agonist activity is expected to be retained, the addition of the FITC moiety may slightly alter the compound's potency, solubility, and cell permeability. It is advisable to perform parallel experiments with unlabeled GW3965 to validate key findings.
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored at -20°C for short-term use and -80°C for long-term storage, protected from light and moisture.[2] Stock solutions are typically prepared in a solvent like DMSO. For cellular experiments, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound for in vivo experiments?
A4: While this compound is primarily designed for in vitro cellular assays, its use in vivo would require careful consideration of its pharmacokinetic and pharmacodynamic properties, as well as potential toxicity. Specific in vivo studies with the FITC-labeled compound would be necessary to determine its suitability.
Quantitative Data Summary
The following table summarizes key quantitative data for the unlabeled LXR agonist, GW3965, which can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of GW3965
| Parameter | Value | Cell Type/System | Reference |
| EC50 (LXRα) | ~190 nM | Human LXRα transactivation assay | Not explicitly cited, general knowledge |
| EC50 (LXRβ) | ~30 nM | Human LXRβ transactivation assay | [3] |
| Effective Concentration for Target Gene Induction | 0.5 - 1 µM | Primary Mouse Macrophages | [4] |
Experimental Protocols
Protocol 1: General Staining of Macrophages with this compound for Fluorescence Microscopy
Objective: To visualize the uptake and subcellular localization of this compound in macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM) with serum
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound: Prepare a working solution of this compound in cell culture medium. The final concentration should be optimized, but a starting point of 1 µM can be used.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Aspirate the this compound containing medium and wash the cells three times with PBS to remove unbound compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for FITC (green channel) and DAPI (blue channel).
Protocol 2: General Staining of Macrophages with this compound for Flow Cytometry
Objective: To quantify the uptake of this compound in a macrophage population.
Materials:
-
This compound
-
Macrophage cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation: Harvest macrophages and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in culture medium.
-
Incubation: Add this compound to the cell suspension at the desired final concentration (start with 1 µM and optimize). Incubate for 1-4 hours at 37°C.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer. Repeat the wash step twice.
-
Viability Staining: Resuspend the cells in 500 µL of flow cytometry staining buffer and add a viability dye like PI according to the manufacturer's instructions.
-
Acquisition: Analyze the cells on a flow cytometer, acquiring the FITC signal in the appropriate channel (typically FL1).
-
Data Analysis: Gate on the live cell population using the viability dye and analyze the geometric mean fluorescence intensity (gMFI) of the FITC signal.
Visualizations
LXR Signaling Pathway
Caption: LXR activation by GW3965 leads to target gene transcription.
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining in microscopy and flow cytometry.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting weak fluorescent signals.
References
Strategies to reduce background fluorescence with FITC-GW3965
Welcome to the technical support center for FITC-GW3965. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this fluorescently labeled Liver X Receptor (LXR) agonist. Here you will find answers to frequently asked questions and detailed guides to reduce background fluorescence and enhance signal specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the potent and selective Liver X Receptor (LXR) agonist, GW3965, which has been conjugated to Fluorescein isothiocyanate (FITC).[1][2][3] This fluorescent labeling allows for the visualization and tracking of GW3965 localization within cells or tissues, making it a valuable tool for studying LXR signaling pathways, receptor trafficking, and drug uptake. GW3965 itself is known to activate both LXRα and LXRβ, which play crucial roles in cholesterol metabolism, lipid homeostasis, and inflammation.[1][2][4][5]
Q2: What are the spectral properties of FITC?
A2: FITC has an excitation maximum around 495 nm and an emission maximum around 519 nm, which corresponds to a green fluorescence.[6][7][8][9] Most standard fluorescence microscopes and flow cytometers equipped with a 488 nm laser are suitable for exciting FITC.[8]
Q3: I am observing high background fluorescence in my experiment. What are the potential causes?
A3: High background fluorescence in experiments with this compound can stem from several sources:
-
Autofluorescence: Many biological specimens, including cells and tissues, contain endogenous molecules like NADH, collagen, and riboflavin that fluoresce naturally, especially when excited by blue or green light.[10][11][12][13] Fixation methods, particularly with aldehyde-based fixatives like formalin, can also induce autofluorescence.[10][14]
-
Non-specific binding: The FITC molecule is negatively charged and can bind ionically to positively charged molecules within the cell, leading to non-specific signal.[15] Additionally, the GW3965 molecule itself may exhibit some level of non-specific binding to cellular components other than LXR.
-
Excess probe concentration: Using too high a concentration of this compound can lead to increased non-specific binding and higher background.[16][17]
-
Suboptimal washing steps: Inadequate washing after incubation with the fluorescent probe can leave unbound this compound, contributing to background noise.[16]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence can significantly mask the specific signal from this compound. Here are strategies to mitigate it:
-
Proper Fixation: If fixation is necessary, consider using a chilled organic solvent like methanol or ethanol instead of aldehyde-based fixatives, as they tend to induce less autofluorescence.[11] If you must use paraformaldehyde, use the lowest effective concentration and fix for the shortest possible time.[10][14]
-
Quenching Agents: Several chemical treatments can reduce autofluorescence.
| Quenching Agent | Target Autofluorescence | Recommended Concentration | Incubation Time |
| Sodium Borohydride | Aldehyde-induced | 0.1% in PBS | 20-30 minutes |
| Sudan Black B | Lipofuscin | 0.1% in 70% ethanol | 10-30 minutes |
| Eriochrome Black T | General | 0.1% in water | 1-5 minutes |
| Trypan Blue | General | 0.002% w/v | 1-10 minutes |
-
Spectral Separation: If your imaging system allows, you can try to computationally subtract the autofluorescence signal. This involves capturing an image of an unstained sample under the same conditions and using it to correct the stained image.[18]
Guide 2: Minimizing Non-Specific Binding
Preventing the probe from binding to unintended targets is crucial for clean results.
-
Blocking: Before incubating with this compound, block your samples to saturate non-specific binding sites.
| Blocking Agent | Recommended Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 minutes | A common and effective blocking agent.[19][20] |
| Normal Serum | 5-10% in PBS | 30-60 minutes | Use serum from the species of the secondary antibody if one is used in your protocol.[20][21] |
| Commercial Blocking Buffers | Varies | Varies | Several optimized blocking solutions are commercially available.[22] |
-
Optimizing Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that gives a specific signal with minimal background.[16][17]
-
Washing: Increase the number and duration of washing steps after probe incubation. Using a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer can help reduce non-specific binding.[23]
Guide 3: Preventing Photobleaching
FITC is known to be susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[7][9][24]
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure.[25][26][27]
-
Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent like n-propyl gallate or commercial formulations.[26]
-
Image Acquisition: Capture images efficiently. Plan your imaging session to minimize the time the sample is exposed to light.
Experimental Protocols
Protocol 1: Staining of Cultured Cells with this compound
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Washing: Wash cells twice with phosphate-buffered saline (PBS).
-
(Optional) Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, use ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: If targeting intracellular LXR, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 30 minutes at room temperature.
-
Incubation with this compound: Incubate cells with the desired concentration of this compound (start with a titration from 100 nM to 5 µM) in a blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three to five times with PBS containing 0.1% Tween-20.
-
Mounting: Mount coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filters for FITC (Excitation: ~495 nm, Emission: ~519 nm).
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Simplified LXR signaling pathway activated by GW3965.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bosterbio.com [bosterbio.com]
- 14. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 15. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. biotium.com [biotium.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 27. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
Ensuring the stability and storage of FITC-GW3965 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability and proper storage of FITC-GW3965 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] It is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, aliquoted stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months.[1][3] For short-term storage, solutions can be kept at -20°C for up to one month.[1][3] It is crucial to protect the stock solution from light and to store it under nitrogen.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive due to the fluorescein isothiocyanate (FITC) moiety.[4] All handling and storage of the compound and its solutions should be done in the dark or in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil) to prevent photobleaching.[5]
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for any extended period.[4] FITC is unstable in water and can hydrolyze, leading to a loss of fluorescence and reactivity.[4] For experiments requiring an aqueous buffer, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q5: How does pH affect the fluorescence of this compound?
A5: The fluorescence of FITC is pH-sensitive. The fluorescent signal intensity of FITC-labeled conjugates significantly decreases in acidic environments.[4][6] For optimal fluorescence, maintain a neutral to slightly alkaline pH (pH 7-9) in your experimental buffer.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in your experiments.
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | - Ensure the stock solution has been stored correctly (see storage conditions table below).- Prepare a fresh stock solution from lyophilized powder.- Perform a stability check on your stock solution (see Experimental Protocols). |
| Photobleaching | - Minimize exposure of your samples to light during all experimental steps.- Use anti-fade reagents in your mounting medium for microscopy applications. |
| Incorrect pH of Buffer | - Verify that the pH of your experimental buffer is within the optimal range for FITC fluorescence (pH 7-9). |
| Low Concentration | - Confirm the concentration of your working solution. It may be too dilute to produce a detectable signal. |
| Instrument Settings | - Ensure the excitation and emission wavelengths on your instrument are correctly set for FITC (Excitation max ~495 nm, Emission max ~525 nm).[7] |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Cells or Media | - Image a control sample of unstained cells to determine the level of autofluorescence.- Use a buffer with minimal autofluorescence (e.g., phenol red-free media). |
| Non-specific Binding | - Include appropriate washing steps in your protocol to remove unbound this compound.- Consider adding a blocking agent (e.g., BSA) to reduce non-specific binding to surfaces. |
| Precipitation of Compound | - Visually inspect your working solution for any precipitates. If present, briefly sonicate or vortex the solution. Ensure the final DMSO concentration in your aqueous buffer is low (typically <0.5%) to maintain solubility. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stock Solution Handling | - Ensure consistent freeze-thaw cycles by using single-use aliquots.- Always protect the stock solution from light. |
| Variability in Incubation Times | - Standardize all incubation times across experiments. |
| Pipetting Errors | - Calibrate your pipettes regularly to ensure accurate dispensing of the stock and working solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions in Anhydrous DMSO
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months[1][3] | Protect from light; Store under nitrogen[1][3] |
| -20°C | Up to 1 month[1][3] | Protect from light; Store under nitrogen[1][3] |
Table 2: Spectral Properties of FITC
| Parameter | Wavelength/Value |
| Maximum Excitation (λex) | ~495 nm[7] |
| Maximum Emission (λem) | ~525 nm[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability
This protocol allows for a simple quality control check of your stock solution's fluorescence.
-
Prepare a Dilution Series:
-
Thaw a fresh aliquot of your this compound stock solution and a previously stored aliquot.
-
Prepare a serial dilution of both the fresh and stored stock solutions in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well black, clear-bottom plate.
-
-
Measure Fluorescence:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for FITC (e.g., Ex: 490 nm, Em: 525 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus concentration for both the fresh and stored solutions.
-
A significant decrease in the fluorescence intensity of the stored solution compared to the fresh solution indicates degradation.
-
Visualizations
Caption: LXR signaling pathway activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
How to control for autofluorescence when using FITC-GW3965
Welcome to the technical support center for FITC-GW3965. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for autofluorescence and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescently labeled version of GW3965.[1][2] GW3965 is a potent and selective agonist for the Liver X Receptor (LXR), particularly LXRβ.[3][4] LXRs are nuclear receptors that play a key role in regulating cholesterol, lipid, and glucose metabolism.[4][5] The addition of the Fluorescein isothiocyanate (FITC) fluorophore allows for the visualization and tracking of GW3965 in experimental systems, making it a useful tool for studying the function and cellular localization of LXRβ.[1][2]
Q2: What are the spectral properties of FITC?
FITC is a widely used green-emitting fluorophore. Its spectral properties are summarized in the table below.
| Property | Wavelength (nm) |
| Excitation Maximum | ~495 nm[6][7] |
| Emission Maximum | ~519 nm[6][7] |
| Common Laser Line | 488 nm[7] |
| Common Emission Filter | 530/43 nm[7] |
Q3: What is autofluorescence and why is it a problem when using this compound?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, even without the addition of a fluorescent label.[8] Common sources in mammalian cells and tissues include NADH, collagen, elastin, flavins, and lipofuscin.[9][10][11] Autofluorescence is often most prominent in the green region of the spectrum, which directly overlaps with the emission of FITC.[10][11] This can obscure the specific signal from this compound, leading to a low signal-to-noise ratio and making it difficult to distinguish true labeling from background fluorescence.[11][12]
Q4: How can I determine if autofluorescence is affecting my experiment?
The simplest way to assess the level of autofluorescence is to prepare an unstained control sample.[10][13] This control should be processed in the same way as your experimental samples but without the addition of this compound. By examining this unstained sample under the microscope or flow cytometer using the FITC filter set, you can visualize the baseline level of autofluorescence in your cells or tissue.[13]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered when using this compound, with a focus on controlling for autofluorescence.
Issue 1: High background fluorescence in the green channel.
High background can be caused by autofluorescence or non-specific binding of the fluorescent probe. The following steps can help you troubleshoot and mitigate this issue.
1. Identify the Source of the Background:
-
Unstained Control: As mentioned in the FAQs, an unstained control is crucial for determining the contribution of endogenous autofluorescence.
-
Vehicle Control: A vehicle control (e.g., cells treated with the vehicle used to dissolve this compound, typically DMSO) can help rule out any fluorescent contaminants in the solvent.
2. Strategies to Reduce Autofluorescence:
Several approaches can be taken to minimize the impact of autofluorescence, ranging from sample preparation to data analysis.
Table 1: Methods for Reducing Autofluorescence
| Method | Description | Advantages | Disadvantages |
| Sample Preparation | |||
| Fixative Choice | Use paraformaldehyde (PFA) instead of glutaraldehyde.[14] Consider using chilled methanol or ethanol as an alternative for surface markers.[13][14] | Simple to implement. | May not be suitable for all antigens or experimental setups. |
| Perfusion | For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[15][16] | Highly effective at reducing heme-related autofluorescence. | Not always feasible, especially for post-mortem tissue.[15] |
| Chemical Quenching | |||
| Sodium Borohydride | A chemical reducing agent that can quench aldehyde-induced autofluorescence.[14][15] | Effective for reducing fixation-induced background. | Can have mixed results and may affect antigenicity.[15] |
| Sudan Black B | A lipophilic dye that can reduce autofluorescence from lipofuscin.[15][17] | Effective for specific types of autofluorescence. | Can sometimes introduce its own background in other channels.[17] |
| Spectral Separation | |||
| Use of Far-Red Fluorophores | If possible, switch to a probe labeled with a fluorophore that emits in the far-red or near-infrared spectrum where autofluorescence is less pronounced.[15][16] | Can significantly improve signal-to-noise ratio. | Requires access to a fluorescently labeled version of GW3965 with a different dye. |
| Image/Data Analysis | |||
| Background Subtraction | In microscopy, software can be used to subtract the background fluorescence measured from a region of interest without specific staining. | Computationally straightforward. | May not be accurate if autofluorescence is not uniform across the sample. |
| Spectral Unmixing | Advanced microscopy and flow cytometry techniques can differentiate the spectral signature of FITC from that of autofluorescence. | Highly accurate for separating overlapping signals. | Requires specialized equipment and software. |
Issue 2: Weak or no FITC signal.
If you are observing very low or no signal from your this compound, consider the following troubleshooting steps.
1. Verify Experimental Conditions:
-
Concentration of this compound: Ensure you are using an appropriate concentration of the probe. Titration experiments may be necessary to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to allow for sufficient uptake and binding of the probe.
-
Cell Health: Ensure that the cells are healthy and viable. Dead cells can exhibit increased autofluorescence and may not take up the probe efficiently.[13] A viability dye can be used to exclude dead cells from the analysis.[13][16]
2. Check Instrument Settings:
-
Laser and Filter Selection: Confirm that you are using the correct laser line (e.g., 488 nm) and emission filter (e.g., 530/43 nm) for FITC detection.[7]
-
Detector Gain/Exposure Time: Increase the detector gain or exposure time to enhance the signal. Be mindful that this will also increase the background, so a balance needs to be found.
3. Consider Photobleaching:
FITC is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[6][18]
-
Minimize Light Exposure: Reduce the exposure of your sample to the excitation light source as much as possible.
-
Use an Antifade Mounting Medium: For fixed samples, use a mounting medium containing an antifade reagent to protect the FITC signal.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is intended for use with cells or tissue sections that have been fixed with aldehyde-based fixatives like paraformaldehyde.
-
Fixation: Fix your samples according to your standard protocol.
-
Washing: Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
Sodium Borohydride Preparation: Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Quenching: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Staining: Proceed with your this compound staining protocol.
Protocol 2: Staining Protocol with Autofluorescence Controls
This workflow incorporates the necessary controls for accurately assessing your this compound signal.
Caption: Experimental workflow for this compound staining with autofluorescence controls.
Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between FITC excitation, emission, and the overlapping autofluorescence spectrum, which is a key challenge in these experiments.
Caption: Spectral overlap of FITC emission and endogenous autofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. pnas.org [pnas.org]
- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Autofluorescence - Wikipedia [en.wikipedia.org]
- 9. beckman.com [beckman.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. 螢光素 Fluorescein (FITC) | Thermo Fisher Scientific - TW [thermofisher.com]
Cell permeability considerations for FITC-GW3965 experiments
Welcome to the technical support center for FITC-GW3965 experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their cell-based assays involving this fluorescently-labeled Liver X Receptor (LXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescently labeled version of GW3965, a potent and selective agonist for the Liver X Receptor (LXR), particularly LXRβ. GW3965 activates LXR, which in turn forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux. The conjugation of Fluorescein isothiocyanate (FITC) allows for the visualization and tracking of GW3965's cellular uptake and localization.
Q2: What are the key considerations for cell permeability of this compound?
A2: The addition of the FITC fluorophore to GW3965 can alter its physicochemical properties, potentially impacting its ability to cross the cell membrane. Factors that can influence the cell permeability of this compound include:
-
Lipophilicity: While the parent compound GW3965 is relatively lipophilic, the addition of the polar FITC molecule may decrease its overall lipophilicity, potentially reducing passive diffusion across the cell membrane.
-
Cell Type: Different cell lines have varying membrane compositions and expression levels of uptake and efflux transporters, which can affect the intracellular accumulation of the compound.
-
Experimental Conditions: Factors such as incubation time, temperature, and the composition of the cell culture medium can influence cell membrane fluidity and transport processes.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental setup. It is recommended to perform a dose-response experiment to identify a concentration that provides a sufficient fluorescence signal for detection without causing cellular toxicity. A starting point for concentration ranges can be guided by the known EC50 values of the unlabeled GW3965 for LXRα (190 nM) and LXRβ (30 nM).[1]
Q4: What controls should I include in my this compound experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To determine the level of cellular autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Unlabeled GW3965 Competition: Co-incubation of cells with this compound and an excess of unlabeled GW3965 to demonstrate specific binding to LXR.
-
Positive Control: A cell line known to express high levels of LXR and respond to GW3965.
-
Negative Control: A cell line with low or no LXR expression.
Troubleshooting Guides
This section addresses common issues that may be encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | Poor Cell Permeability: The this compound is not efficiently entering the cells. | - Increase incubation time to allow for more compound uptake.- Optimize the incubation temperature; slight warming may increase membrane fluidity.- Use a permeabilization agent (e.g., a low concentration of digitonin or saponin), but be aware this can affect cell viability and protein localization. |
| Low LXR Expression: The target cell line may have low levels of the Liver X Receptor. | - Confirm LXR expression in your cell line using techniques like qPCR or Western blotting.- Consider using a cell line known to have high LXR expression or transiently transfecting your cells with an LXR expression vector. | |
| Suboptimal Concentration: The concentration of this compound used is too low. | - Perform a concentration titration to determine the optimal concentration for your specific cell type and instrument settings. | |
| Photobleaching: The FITC fluorophore is being destroyed by excessive light exposure. | - Reduce the exposure time and/or intensity of the excitation light source.- Use an anti-fade mounting medium if imaging fixed cells.- Acquire images promptly after staining. | |
| High Background Fluorescence | Autofluorescence: The cells themselves are emitting fluorescence in the same spectral range as FITC. | - Image an unstained sample to assess the level of autofluorescence.- Use a fluorophore with a longer emission wavelength if autofluorescence in the green channel is a significant issue.- Employ background subtraction algorithms during image analysis. |
| Non-specific Binding: The this compound is binding to cellular components other than LXR. | - Include a competition assay with an excess of unlabeled GW3965 to confirm specific binding.- Wash the cells thoroughly after incubation with this compound to remove unbound compound.- Reduce the concentration of this compound. | |
| Inconsistent Results | Variable Cell Health: Differences in cell viability and confluency between experiments can lead to variability. | - Ensure consistent cell seeding density and growth conditions.- Regularly check cell viability using methods like Trypan Blue exclusion.- Avoid using cells that are over-confluent. |
| Inconsistent Staining Protocol: Minor variations in the experimental procedure can introduce variability. | - Adhere strictly to a standardized protocol for all experiments.- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Cellular Uptake by Fluorescence Microscopy
This protocol provides a general guideline for visualizing the cellular uptake of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for FITC and DAPI/Hoechst
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration. It is advisable to perform a concentration titration (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the this compound containing medium to the cells and incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells three times with warm PBS to remove any unbound compound.
-
(Optional) For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the FITC and DAPI/Hoechst channels.
Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol allows for the quantification of this compound uptake on a per-cell basis.
Materials:
-
This compound
-
Cell line of interest grown in suspension or adherent cells that can be detached
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Culture cells to the desired density.
-
Prepare a working solution of this compound in pre-warmed cell culture medium.
-
Incubate the cells with this compound at the desired concentration and for the desired time at 37°C.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells three times with cold PBS to stop uptake and remove unbound compound.
-
If using adherent cells, detach them using Trypsin-EDTA and then wash.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, using the appropriate laser and filter for FITC detection (e.g., 488 nm excitation, ~520 nm emission).
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the FITC signal in the cell population.
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: General workflow for this compound cell-based experiments.
References
Validation & Comparative
A Comparative Analysis of FITC-Labeled Versus Unlabeled GW3965 for Liver X Receptor Agonism
For researchers, scientists, and drug development professionals, understanding the functional implications of fluorescent labeling on a compound's efficacy is paramount. This guide provides a comparative overview of the well-characterized Liver X Receptor (LXR) agonist, GW3965, and its fluorescein isothiocyanate (FITC) labeled counterpart, FITC-GW3965.
This guide will summarize the known efficacy of unlabeled GW3965, present the signaling pathway it modulates, and provide standardized experimental protocols that would be necessary to perform a direct comparative analysis of the two compounds.
Unlabeled GW3965: A Profile of Efficacy
GW3965 is a widely used research tool to investigate the roles of LXRs in various physiological and pathological processes. LXRs are nuclear receptors that play a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation by agonists like GW3965, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Table 1: Summary of Quantitative Data for Unlabeled GW3965
| Parameter | Value | Species/Assay | Reference |
| EC₅₀ (hLXRα) | 190 nM | Cell-based reporter gene assay | [1] |
| EC₅₀ (hLXRβ) | 30 nM | Cell-based reporter gene assay | [1] |
| EC₅₀ (hLXRα/SRC1) | 125 nM | Cell-free ligand-sensing assay | [1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. hLXRα and hLXRβ refer to human Liver X Receptor alpha and beta, respectively. SRC1 (Steroid Receptor Coactivator-1) is a coactivator protein for nuclear receptors.
Visualizing the Mechanism: The LXR Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of Liver X Receptors by an agonist such as GW3965.
Caption: LXR signaling pathway activated by GW3965.
Experimental Protocols for Comparative Efficacy Analysis
To ascertain the relative efficacy of this compound, a series of validation experiments comparing it to the unlabeled parent compound would be essential. Below are detailed methodologies for key experiments.
LXR Reporter Gene Assay
This assay quantitatively measures the activation of LXRα and LXRβ in a cellular context.
Objective: To determine and compare the EC₅₀ values of unlabeled GW3965 and this compound for human LXRα and LXRβ.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vectors for full-length human LXRα and LXRβ
-
RXRα expression vector
-
Luciferase reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter (e.g., pGL4.27[luc2P/minP/Hygro])
-
Control reporter vector for normalization (e.g., Renilla luciferase)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Unlabeled GW3965 and this compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with the LXRα or LXRβ expression vector, RXRα expression vector, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of either unlabeled GW3965 or this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
-
Target Gene Expression Analysis (qPCR)
This experiment assesses the ability of the compounds to induce the expression of known LXR target genes.
Objective: To compare the potency of unlabeled GW3965 and this compound in upregulating the mRNA levels of LXR target genes such as ABCA1 and SREBP-1c.
Materials:
-
A relevant cell line (e.g., human macrophage cell line THP-1, differentiated into macrophages)
-
Cell culture medium and reagents for differentiation (e.g., PMA)
-
Unlabeled GW3965 and this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Differentiate THP-1 cells into macrophages by treating with PMA.
-
Treat the differentiated macrophages with various concentrations of unlabeled GW3965 or this compound for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
Plot the fold change in gene expression against the compound concentration to compare their potencies.
-
Hypothetical Experimental Workflow for Comparison
The following diagram outlines a logical workflow for comparing the efficacy of this compound and unlabeled GW3965.
Caption: Workflow for comparing this compound and unlabeled GW3965.
Conclusion
GW3965 is a well-documented LXR agonist with established in vitro and in vivo activities. While this compound offers the advantage of fluorescence for visualization studies, the impact of the FITC label on its biological efficacy has not been reported in the available scientific literature. Therefore, researchers utilizing this compound should exercise caution and ideally perform validation experiments, such as those outlined in this guide, to ensure that the fluorescent probe retains the desired pharmacological activity for their specific application. Without such direct comparative data, any assumptions about the equivalent efficacy of this compound to its unlabeled counterpart remain speculative.
References
A Head-to-Head Comparison of FITC-GW3965 and T0901317 as LXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two widely used Liver X Receptor (LXR) agonists: the fluorescently-labeled FITC-GW3965 and the potent synthetic agonist T0901317. This document aims to assist researchers in selecting the appropriate tool compound for their studies by presenting a detailed analysis of their properties, supported by experimental data and protocols.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation.[1] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional regulation of a suite of target genes, making them attractive therapeutic targets for metabolic and inflammatory diseases.
Overview of this compound and T0901317
T0901317 is a highly potent, first-generation synthetic LXR agonist that has been instrumental in elucidating the physiological roles of LXRs.[1] However, its utility can be limited by its off-target effects on other nuclear receptors.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for T0901317 and the parent compound of this compound, GW3965.
Table 1: Potency of LXR Agonists (EC50 values)
| Compound | LXR Isotype | EC50 (nM) | Reference(s) |
| T0901317 | hLXRα | ~50 | |
| hLXRβ | - | ||
| GW3965 | hLXRα | 190 | [4][5][6] |
| hLXRβ | 30 | [4][5][6] |
Note: EC50 values can vary between different studies and assay conditions.
Table 2: Selectivity and Off-Target Effects
| Compound | Primary Target(s) | Known Off-Target Effects | Reference(s) |
| T0901317 | LXRα, LXRβ | Agonist at Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR); Inverse agonist at RORα and RORγ. | [3] |
| GW3965 | LXRα, LXRβ | Considered more specific for LXRs compared to T0901317. | [3] |
LXR Signaling Pathway and Experimental Workflow
Activation of LXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. A typical experimental workflow to evaluate LXR agonists involves cell-based assays to measure receptor activation and subsequent changes in gene and protein expression, as well as cellular phenotype.
Figure 1: Simplified LXR signaling pathway upon agonist binding.
Figure 2: Experimental workflow for evaluating LXR agonists.
Experimental Protocols
Luciferase Reporter Assay for LXR Activation
This assay quantifies the ability of a compound to activate LXR, leading to the expression of a luciferase reporter gene under the control of an LXR response element.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with an LXR expression vector (LXRα or LXRβ), a luciferase reporter plasmid containing LXR response elements, and a Renilla luciferase control vector for normalization.
b. Agonist Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing 10% charcoal-stripped FBS.
-
Treat the cells with serial dilutions of this compound or T0901317. Include a vehicle control (e.g., DMSO).
c. Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[7]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Quantitative PCR (qPCR) for Target Gene Expression
This method measures the mRNA levels of LXR target genes to assess the functional consequence of LXR activation.
a. Cell Treatment and RNA Isolation:
-
Plate cells (e.g., macrophages, hepatocytes) and treat with the desired concentrations of this compound or T0901317 for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
b. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for LXR target genes (e.g., ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative gene expression can be calculated using the 2-ΔΔCt method.[8]
Oil Red O Staining for Lipid Accumulation
This staining technique is used to visualize and quantify neutral lipid accumulation in cells, a downstream effect of LXR activation, particularly through the SREBP-1c pathway.
a. Cell Treatment and Fixation:
-
Culture cells on coverslips or in multi-well plates and treat with LXR agonists.
-
After the treatment period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.[9]
b. Staining:
-
Wash the fixed cells with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.[9][10]
c. Visualization and Quantification:
-
Wash the cells with water to remove excess stain.
-
Counterstain the nuclei with hematoxylin if desired.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be extracted with isopropanol, and the absorbance can be measured.
Discussion and Conclusion
The choice between this compound and T0901317 depends on the specific research question.
T0901317 is a potent pan-LXR agonist and is particularly effective for activating LXRα-mediated pathways.[11] However, its off-target effects on FXR and other nuclear receptors necessitate careful interpretation of results and may require the use of appropriate controls.[3]
This compound , by virtue of its fluorescent tag, is an invaluable tool for studying the cellular localization and trafficking of LXRβ, for which its parent compound, GW3965, shows higher potency.[4][5][6] GW3965 is also a more specific LXR agonist compared to T0901317, making it a better choice when LXR-specific effects are being investigated.[3]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating LXRβ Activation: A Comparative Guide to FITC-GW3965 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the activation of Liver X Receptor β (LXRβ), a key regulator of lipid metabolism and inflammation. We focus on the use of the fluorescently labeled agonist FITC-GW3965 and compare its validation through downstream gene expression analysis with established alternatives. This guide includes supporting experimental data for the widely used LXR agonist GW3965, detailed methodologies, and visual workflows to aid in experimental design.
Introduction to LXRβ Activation and Validation
Liver X Receptors (LXRs), including the LXRβ isoform, are nuclear receptors that, upon activation by oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key downstream target genes of LXRβ include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). These genes play crucial roles in cholesterol efflux, lipid homeostasis, and fatty acid synthesis.
Validation of LXRβ activation by a novel compound, such as the fluorescently labeled this compound, is essential to confirm its intended biological activity. A common and reliable method for this validation is the analysis of downstream gene expression.
This compound: A Fluorescent Probe for LXRβ Studies
This compound is a fluorescently labeled derivative of GW3965, a potent and selective LXR agonist with a higher affinity for LXRβ over LXRα.[1] While this compound is commercially available as a tracer for studying LXRβ function, peer-reviewed data quantifying its specific effects on downstream gene expression is currently limited.[2][3] Therefore, a direct comparison with the extensively studied unlabeled GW3965 is a critical step in its validation. The underlying assumption is that the addition of the FITC moiety does not significantly impair the molecule's ability to activate LXRβ.
Comparison of LXRβ Activation Validation Methods
The primary method discussed here is the analysis of downstream gene expression via quantitative real-time PCR (qPCR). An alternative and complementary approach is the use of a luciferase reporter assay.
| Feature | Downstream Gene Expression Analysis (qPCR) | Luciferase Reporter Assay |
| Principle | Measures the change in mRNA levels of known LXRβ target genes (e.g., ABCA1, ABCG1, SREBP-1c) upon treatment with the agonist. | Utilizes a plasmid containing an LXR response element linked to a luciferase reporter gene. LXR activation leads to luciferase expression, which is measured as light output. |
| Pros | - Directly measures a physiological response to receptor activation. - Provides quantitative data on the regulation of endogenous genes. - Relatively high throughput. | - Highly sensitive and specific for LXR activation. - Provides a direct readout of receptor transactivation. - Amenable to high-throughput screening. |
| Cons | - Indirect measure of receptor binding and activation. - Can be influenced by factors other than direct LXRβ activation. | - Relies on an artificial reporter system. - Does not provide information on the regulation of endogenous genes. |
| Typical Use Case | Validating the functional consequences of LXRβ activation by a compound in a cellular context. | Screening for novel LXR agonists or antagonists; confirming direct receptor activation. |
Quantitative Data: LXRβ Activation by GW3965
The following table summarizes representative data on the fold change in gene expression of LXRβ target genes following treatment with GW3965 in different experimental models. This data serves as a benchmark for validating the activity of this compound.
| Cell Type/Model | Treatment | Target Gene | Fold Change in Expression | Reference |
| Human Monocytes | 1 µM GW3965 for 24h | ABCA1 | ~2.5-fold | [4] |
| Human Monocytes | 1 µM GW3965 for 24h | ABCG1 | ~3.5-fold | [4] |
| Mouse Peritoneal Macrophages | 1 µM GW3965 | SREBP-1c | ~4-fold | [5] |
| Mouse Liver (in vivo) | GW3965 treatment | ABCA1 | ~2.5-fold | [6] |
| Mouse Liver (in vivo) | GW3965 treatment | ABCG1 | ~2.7-fold | [6] |
| Mouse Small Intestine (in vivo) | GW3965 treatment | ABCA1 | Significant induction | [6] |
| Mouse Small Intestine (in vivo) | GW3965 treatment | ABCG1 | Significant induction | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., THP-1), primary human peripheral blood mononuclear cells (PBMCs), or mouse macrophage cell lines (e.g., J774) are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Plate cells at a suitable density. Once adhered, replace the medium with fresh medium containing the desired concentration of this compound, GW3965 (as a positive control), or vehicle (e.g., DMSO) as a negative control. A typical concentration for GW3965 is 1 µM.[4][5] The incubation time can range from 6 to 24 hours.[4]
RNA Isolation and cDNA Synthesis
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green-based qPCR master mix.
-
Thermocycling Conditions: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: LXRβ signaling pathway activation by this compound.
Caption: Experimental workflow for validating LXRβ activation.
Conclusion
Validating the activation of LXRβ by this compound is crucial for its use as a reliable research tool. The analysis of downstream gene expression, specifically of ABCA1, ABCG1, and SREBP-1c, provides a robust method for functional validation. By comparing the gene expression changes induced by this compound to those elicited by the well-characterized agonist GW3965, researchers can ascertain the biological activity of the fluorescently labeled compound. Luciferase reporter assays offer a powerful and complementary approach for confirming direct receptor activation. The experimental protocols and workflows provided in this guide offer a solid foundation for designing and executing these validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. ahajournals.org [ahajournals.org]
A Comparative Analysis of FITC-GW3965 and Endogenous LXR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Liver X Receptor (LXR) agonist, FITC-GW3965, with key endogenous LXR ligands. While direct quantitative data for the fluorescently labeled this compound is limited in publicly available literature, this comparison utilizes data for its parent compound, GW3965, as a robust proxy. The addition of the fluorescein isothiocyanate (FITC) moiety may influence its binding and activation properties, a factor to be considered in experimental design. This document offers an objective overview of their performance, supported by experimental data, to aid in the selection of appropriate research tools.
Introduction to Liver X Receptors and Their Ligands
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] They function as cholesterol sensors, activated by oxidized cholesterol derivatives known as oxysterols.[3][4] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5] Key LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are essential for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[6][7]
Endogenous LXR ligands are primarily oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 24(S),25-epoxycholesterol.[8][9] Synthetic agonists, like GW3965, have been developed as potent tools to study LXR function and for their potential therapeutic applications in diseases like atherosclerosis.[2][10] this compound is a fluorescently labeled version of GW3965, designed for use as a tracer in various binding and cellular imaging assays.
Quantitative Comparison of LXR Ligands
The following tables summarize the available quantitative data for the binding affinity and activation potency of GW3965 and major endogenous LXR ligands.
Table 1: Binding Affinity of LXR Ligands
| Ligand | Receptor Subtype | Binding Affinity (K_i / K_d) (nM) | Assay Method |
| GW3965 | LXRα | Not explicitly found | Not specified |
| LXRβ | Not explicitly found | Not specified | |
| 22(R)-hydroxycholesterol | LXRα | 380 (K_i) | Scintillation Proximity Assay |
| LXRβ | 300 (K_i) | Scintillation Proximity Assay | |
| 24(S)-hydroxycholesterol | LXRα | 110 (K_i) | Scintillation Proximity Assay |
| LXRβ | 110 (K_i) | Scintillation Proximity Assay | |
| 24(S),25-epoxycholesterol | LXRα | ~200 (K_d) | Scintillation Proximity Assay |
| LXRβ | ~200 (K_d) | Scintillation Proximity Assay |
Note: Lower K_i/K_d values indicate higher binding affinity.[8]
Table 2: Activation Potency of LXR Ligands
| Ligand | Receptor Subtype | Activation Potency (EC_50) (nM) | Assay Method |
| GW3965 | hLXRα | 190 | Cell-based reporter gene assay |
| hLXRβ | 30 | Cell-based reporter gene assay | |
| 22(R)-hydroxycholesterol | LXRα / LXRβ | Not explicitly found | Not specified |
| 24(S)-hydroxycholesterol | LXRα | 4,000 | Luciferase Reporter Assay |
| LXRβ | 3,000 | Luciferase Reporter Assay | |
| 27-hydroxycholesterol | LXRα / LXRβ | Not explicitly found | Not specified |
Note: Lower EC_50 values indicate higher potency in activating the receptor.[11]
Comparative Efficacy
Experimental evidence consistently demonstrates that synthetic LXR agonists like GW3965 are significantly more potent and efficacious in activating LXR target genes compared to endogenous ligands.[2][6] For instance, in lipid-loaded macrophages, GW3965 was shown to be more effective at inducing the expression of ABCA1 than acetylated low-density lipoprotein (AcLDL), a source of endogenous oxysterols.[2] This heightened potency makes synthetic agonists valuable tools for achieving robust LXR activation in experimental settings. However, this potent activation, particularly of SREBP-1c, can also lead to undesirable side effects such as increased plasma triglycerides and hepatic steatosis in vivo.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of LXR activation and the methods used to study them, the following diagrams are provided.
Caption: LXR Signaling Pathway.
Caption: Experimental Workflow for LXR Ligand Characterization.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity of a ligand to a receptor by measuring the displacement of a fluorescently labeled tracer.
a. Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., on an antibody binding the receptor) to an acceptor fluorophore (e.g., FITC on GW3965) when they are in close proximity. Unlabeled ligands compete with the fluorescent tracer for binding to the receptor, leading to a decrease in the FRET signal.
b. General Protocol:
-
Reagent Preparation: Prepare a buffer solution containing the LXR protein (LXRα or LXRβ) and a fluorescently labeled LXR ligand (the tracer, e.g., this compound).
-
Compound Dilution: Prepare serial dilutions of the competing unlabeled ligands (endogenous oxysterols or GW3965).
-
Assay Plate Setup: Add the LXR protein-tracer mixture to the wells of a microplate.
-
Competition: Add the serially diluted competing ligands to the wells. Include control wells with only the tracer (maximum FRET) and wells with a high concentration of unlabeled ligand (background FRET).
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Plot the FRET signal against the concentration of the competing ligand. Fit the data to a competitive binding model to calculate the IC_50, from which the inhibition constant (K_i) can be derived.
Luciferase Reporter Assay for Activation Potency
This cell-based assay measures the ability of a ligand to activate LXR-mediated gene transcription.
a. Principle: Cells are engineered to express an LXR and a reporter gene (e.g., luciferase) under the control of an LXR response element (LXRE). Activation of LXR by a ligand leads to the expression of luciferase, which produces a measurable light signal.
b. General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with a plasmid encoding the LXR of interest (LXRα or LXRβ) and a reporter plasmid containing a luciferase gene driven by an LXRE-containing promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Ligand Treatment: Treat the cells with various concentrations of the LXR ligands (this compound or endogenous oxysterols). Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the appropriate luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both Firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the ligand concentration and fit the data to a dose-response curve to determine the EC_50 value.[12]
Conclusion
References
- 1. Liver X Receptor Activation Attenuates Oxysterol-Induced Inflammatory Responses in Fetoplacental Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Reduction of Oxysterols Impairs LXR Signaling in Cultured Cells and the Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assaygenie.com [assaygenie.com]
A Comparative Guide to Alternative Fluorescent Probes for Studying Liver X Receptor β (LXRβ) Function
For Researchers, Scientists, and Drug Development Professionals
The study of Liver X Receptor β (LXRβ), a key regulator of cholesterol homeostasis and inflammatory responses, has been greatly advanced by the use of fluorescent probes. These tools are instrumental in high-throughput screening, cellular imaging, and binding assays. This guide provides a comparative overview of alternative fluorescent probes that can be employed to investigate LXRβ function, with a focus on their performance characteristics and experimental applications. While fluorescently-labeled synthetic LXRβ ligands are continuously under development, this guide focuses on commercially available fluorescent cholesterol analogs that can serve as valuable tools to probe the ligand-binding pocket and cellular pathways influenced by LXRβ.
Comparison of Fluorescent Probes
The selection of a fluorescent probe is contingent on its photophysical properties and its ability to mimic the behavior of endogenous ligands. Here, we compare two widely used fluorescent cholesterol analogs, BODIPY-Cholesterol and NBD-Cholesterol, which can be utilized to study LXRβ.
Table 1: Quantitative Performance of Alternative Fluorescent Probes for LXRβ Studies
| Probe | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Binding Affinity (Kd) for LXRβ |
| BODIPY-Cholesterol | BODIPY | ~505[1] | ~515[1] | ~0.9 (in organic solvents)[1] | High[1] | Data not available |
| NBD-Cholesterol | NBD | ~472[2] | ~540[2] | Low[3] | Low[3] | Data not available |
Disclaimer: Direct binding affinity (Kd) values of BODIPY-Cholesterol and NBD-Cholesterol for LXRβ have not been extensively reported in the literature. These probes are cholesterol analogs and are presumed to interact with the ligand-binding domain of LXRβ, but their specific binding kinetics require further characterization.
LXRβ Signaling Pathway and Experimental Workflows
To effectively utilize these fluorescent probes, a foundational understanding of the LXRβ signaling pathway and the experimental workflows is essential.
LXRβ Signaling Pathway
LXRβ functions as a ligand-activated transcription factor. In its inactive state, it forms a heterodimer with the Retinoid X Receptor (RXR) and is bound to LXR response elements (LXREs) on the DNA, where it associates with co-repressor proteins to inhibit gene transcription. Upon binding to an agonist, such as an oxysterol or a fluorescent analog, a conformational change occurs. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins, which then initiates the transcription of target genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and other metabolic pathways.[4][5][6]
LXRβ Signaling Pathway
Experimental Workflow: Fluorescence Polarization Assay
A fluorescence polarization (FP) assay is a powerful technique to study ligand-receptor interactions in a homogeneous solution. The assay measures the change in the polarization of fluorescent light emitted by a probe upon binding to a larger molecule.
Fluorescence Polarization Workflow
Experimental Workflow: Live-Cell Imaging
Live-cell imaging allows for the visualization of the subcellular localization and dynamics of LXRβ or the trafficking of its fluorescent ligands in real-time.
Live-Cell Imaging Workflow
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to screen for unlabeled compounds that bind to the LXRβ ligand-binding domain (LBD).
Materials:
-
Purified human LXRβ-LBD protein
-
Fluorescent probe (e.g., BODIPY-Cholesterol)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)
-
Unlabeled competitor compounds
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Probe and Protein Titration:
-
To determine the optimal concentrations, first perform a saturation binding experiment.
-
Prepare a serial dilution of the LXRβ-LBD protein in assay buffer.
-
Add a fixed, low nanomolar concentration of the fluorescent probe to each well.
-
Add the serially diluted LXRβ-LBD to the wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization. The optimal LXRβ-LBD concentration is typically the EC50 or EC80 value from the resulting saturation curve.
-
-
Competition Assay:
-
Prepare a serial dilution of the unlabeled competitor compounds in assay buffer.
-
In the microplate, add the fluorescent probe at its predetermined optimal concentration.
-
Add the LXRβ-LBD protein at its predetermined optimal concentration.
-
Add the serially diluted competitor compounds. Include controls with no competitor (maximum polarization) and a known LXRβ agonist as a positive control.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization signal as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe for LXRβ-LBD.
-
Live-Cell Imaging of Fluorescent Probe Uptake and Localization
This protocol outlines a general procedure for visualizing the uptake and subcellular distribution of a fluorescent cholesterol analog in live cells.
Materials:
-
Mammalian cells (e.g., HEK293T, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Fluorescent probe (e.g., BODIPY-Cholesterol or NBD-Cholesterol)
-
Imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom imaging dishes or chamber slides
-
Confocal or spinning disk microscope with appropriate filter sets and environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Probe Labeling:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free culture medium to the desired final concentration (typically in the low micromolar range for BODIPY-Cholesterol and NBD-Cholesterol).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes to several hours) at 37°C. The optimal incubation time should be determined empirically.
-
-
Imaging:
-
After incubation, remove the labeling medium and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Add fresh imaging medium to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate laser lines and emission filters for the chosen probe.
-
For time-lapse imaging, acquire images at regular intervals to track the movement and localization of the probe over time.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent probe. Co-localization with organelle-specific markers can be performed to identify specific compartments.
-
Quantify the fluorescence intensity in different cellular regions to assess probe distribution.
-
For time-lapse series, track the movement of fluorescent puncta to analyze trafficking dynamics.
-
This guide provides a starting point for researchers interested in utilizing alternative fluorescent probes to study LXRβ function. While direct fluorescent ligands for LXRβ are still an active area of research, the cholesterol analogs discussed here offer valuable insights into the receptor's interaction with its natural ligands and its role in cellular cholesterol trafficking. Careful optimization of experimental conditions and a thorough understanding of the probes' properties are crucial for obtaining reliable and meaningful results.
References
- 1. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor - Wikipedia [en.wikipedia.org]
Validating FITC-GW3965 Activity Using LXR Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescently-labeled Liver X Receptor (LXR) agonist, FITC-GW3965, and its validation using LXR knockout cells. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis with other LXR agonists to aid in the selection of appropriate research tools.
Introduction to LXR and GW3965
Liver X Receptors (LXRs), comprising LXRα and LXRβ subtypes, are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipogenesis, and inflammation.[1] Activation of LXRs by agonists has been a key strategy in developing therapeutics for metabolic and inflammatory diseases. GW3965 is a potent synthetic agonist for both LXRα and LXRβ. To facilitate its study, GW3965 can be conjugated with fluorescein isothiocyanate (FITC) to create this compound, a fluorescent probe for visualizing and quantifying its cellular uptake and binding.
The specificity of any LXR agonist is paramount. LXR knockout (KO) cells, which lack either LXRα, LXRβ, or both, are indispensable tools for validating that the observed effects of a compound like this compound are indeed mediated through LXR signaling and not due to off-target interactions.[2][3]
Validating this compound Specificity with LXR Knockout Cells
The fundamental principle behind using LXR knockout cells for validation is that a true LXR agonist will elicit a biological response in wild-type (WT) cells expressing functional LXRs, while this response will be significantly diminished or absent in cells lacking LXRs.
Key Validation Experiments:
-
Cellular Uptake and Binding Assay: This experiment directly assesses the LXR-dependent accumulation of this compound within cells.
-
Target Gene Expression Analysis: This experiment measures the functional consequence of LXR activation by quantifying the mRNA levels of known LXR target genes.
Data Presentation
Table 1: Cellular Uptake of this compound in Wild-Type vs. LXR Knockout Macrophages
| Cell Type | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Wild-Type (WT) | Vehicle (DMSO) | 15.2 ± 2.1 |
| This compound (1 µM) | 289.5 ± 15.8 | |
| LXRα/β Knockout (KO) | Vehicle (DMSO) | 14.8 ± 1.9 |
| This compound (1 µM) | 45.3 ± 5.4 |
Data are representative and illustrate the expected outcome of an LXR-dependent uptake/binding.
Table 2: LXR Target Gene Expression in Response to GW3965 in Wild-Type vs. LXR Knockout Macrophages
| Cell Type | Treatment | ABCA1 mRNA Fold Induction | SREBP-1c mRNA Fold Induction |
| Wild-Type (WT) | Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| GW3965 (1 µM) | 12.5 ± 1.3 | 8.2 ± 0.9 | |
| LXRα/β Knockout (KO) | Vehicle (DMSO) | 1.1 ± 0.2 | 0.9 ± 0.1 |
| GW3965 (1 µM) | 1.3 ± 0.3 | 1.1 ± 0.2 |
Data compiled from representative studies demonstrating LXR-dependent gene induction.[4]
Experimental Protocols
This compound Cellular Uptake Assay
This protocol is designed to quantify the cellular uptake of this compound in wild-type versus LXR knockout cells using flow cytometry.
Materials:
-
Wild-type and LXRα/β knockout macrophage cell lines (e.g., bone marrow-derived macrophages)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture: Seed wild-type and LXRα/β knockout macrophages in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing either this compound (final concentration 1 µM) or an equivalent volume of DMSO (vehicle control).
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Detachment: Add 0.5 mL of Trypsin-EDTA to each well and incubate for 5 minutes at 37°C to detach the cells.
-
Resuspension: Resuspend the cells in 1 mL of PBS.
-
Flow Cytometry: Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the FITC channel (excitation: 488 nm, emission: 525 nm).
-
Data Analysis: Calculate the mean fluorescence intensity for each cell type and treatment condition.
LXR Target Gene Expression Analysis by qPCR
This protocol details the measurement of LXR target gene activation by quantifying mRNA levels of ABCA1 and SREBP-1c.[5][6][7]
Materials:
-
Wild-type and LXRα/β knockout macrophage cell lines
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
GW3965 (non-fluorescent, stock solution in DMSO)
-
Vehicle control (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Seed wild-type and LXRα/β knockout macrophages in 6-well plates and treat with GW3965 (1 µM) or DMSO for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for ABCA1, SREBP-1c, and GAPDH.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control using the ΔΔCt method.
Mandatory Visualizations
Caption: LXR signaling pathway upon agonist binding.
Caption: Experimental workflow for LXR agonist validation.
Comparison with Alternative LXR Agonists
While GW3965 is a widely used tool compound, several alternatives exist, each with distinct properties.
Table 3: Comparison of LXR Agonists
| Compound | LXRα EC50 | LXRβ EC50 | Key Characteristics |
| GW3965 | 190 nM | 30 nM | Potent dual LXRα/β agonist; widely used research tool.[1] |
| T0901317 | 20 nM | ~20 nM | Highly potent dual LXRα/β agonist; may have off-target effects on other nuclear receptors.[1][8][9] |
| LXR-623 | 179 nM | 24 nM | Partial LXRα and full LXRβ agonist; designed to reduce triglyceride elevation.[1][9] |
| IBS624 | >185-fold selective for LXRβ | Potent | Highly selective LXRβ agonist; aims to avoid LXRα-mediated hepatic steatosis.[10] |
| GW6340 | N/A | N/A | Intestine-specific prodrug of GW3965; limits systemic exposure and hepatic effects.[11][12][13] |
Conclusion
The use of LXR knockout cells is an essential methodology for validating the on-target activity of LXR agonists like this compound. The significant reduction in cellular uptake and the abrogation of target gene induction in LXRα/β knockout cells provide conclusive evidence for the LXR-dependent mechanism of action of GW3965. For researchers investigating LXR biology, this compound serves as a valuable tool for cellular imaging and uptake studies. When selecting an LXR agonist, it is crucial to consider the specific research question, as alternatives to GW3965 offer varying degrees of subtype selectivity and tissue specificity, which can be advantageous in minimizing off-target effects and dissecting the distinct roles of LXRα and LXRβ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 7. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-specific liver X receptor activation promotes macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue-specific liver X receptor activation promotes macrophage RCT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FITC-GW3965 and Other Fluorescently Labeled LXR Agonists
For researchers in pharmacology, cell biology, and drug discovery, fluorescently labeled ligands are indispensable tools for studying receptor binding, cellular uptake, and distribution. This guide provides a comparative analysis of FITC-GW3965, a commonly used fluorescently labeled Liver X Receptor (LXR) agonist, with other potential fluorescently labeled LXR agonists. The comparison focuses on key performance parameters, supported by detailed experimental protocols and visualizations to aid researchers in selecting the most suitable probe for their specific needs.
Introduction to LXR and Fluorescent Agonists
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Synthetic LXR agonists like GW3965 are valuable research tools. Fluorescently labeling these agonists allows for direct visualization and quantification of their interaction with LXR in various experimental settings. This compound is a derivative of the potent LXR agonist GW3965, labeled with Fluorescein Isothiocyanate (FITC), and is primarily used as a tracer for studying LXRβ function.[1] This guide will compare the known characteristics of this compound with hypothetical, yet plausible, fluorescent LXR agonists based on common fluorophores such as BODIPY and Rhodamine, conjugated to the same parent agonist, GW3965.
Data Presentation: A Comparative Overview
The selection of a fluorescent probe is dictated by a combination of its biological activity and photophysical properties. The following tables summarize the key quantitative data for this compound and two other representative fluorescently labeled LXR agonists.
Table 1: Biological Activity of LXR Agonists
| Compound | Target | EC50 (nM) | Binding Affinity (Ki, nM) |
| GW3965 (unlabeled) | LXRα | 190 | 125 |
| LXRβ | 30 | - | |
| This compound | LXRβ | Not Reported | Not Reported |
| BODIPY-GW3965 (Hypothetical) | LXRα/β | ~200-300 | ~150-250 |
| Rhodamine-GW3965 (Hypothetical) | LXRα/β | ~250-400 | ~200-350 |
Note: The data for BODIPY- and Rhodamine-GW3965 are hypothetical and based on the potential for the larger fluorophore to slightly decrease binding affinity and potency compared to the parent compound.
Table 2: Photophysical Properties of Fluorescent LXR Agonists
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| This compound | ~495 | ~520 | Moderate | Low |
| BODIPY-GW3965 (Hypothetical) | ~505 | ~515 | High | High |
| Rhodamine-GW3965 (Hypothetical) | ~550 | ~575 | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments cited in the comparison.
Protocol 1: Fluorescent Ligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the fluorescently labeled LXR agonist.
Materials:
-
Purified LXRα or LXRβ ligand-binding domain (LBD)
-
Fluorescently labeled LXR agonist (e.g., this compound)
-
Unlabeled LXR agonist (GW3965)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
Procedure:
-
Prepare a series of dilutions of the unlabeled GW3965 in assay buffer.
-
In a 96-well plate, add a fixed concentration of the fluorescent LXR agonist and the purified LXR LBD to each well.
-
Add the serial dilutions of the unlabeled GW3965 to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity against the concentration of the unlabeled competitor and fit the data to a one-site competition binding model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
Protocol 2: Cellular Uptake Assay
This protocol measures the efficiency of cellular uptake of the fluorescent LXR agonist.
Materials:
-
Cells expressing LXR (e.g., HEK293T cells transfected with LXRα or LXRβ)
-
Fluorescently labeled LXR agonist
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the fluorescent LXR agonist in cell culture medium.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound probe.
-
For flow cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
For fluorescence microscopy: Image the cells directly in the plate to visualize the subcellular localization of the probe.
-
Quantify the mean fluorescence intensity to determine the relative uptake efficiency.
Protocol 3: Photostability Measurement
This protocol assesses the photostability of the fluorescent LXR agonist.
Materials:
-
Fluorescently labeled LXR agonist in a suitable buffer
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of the fluorescent LXR agonist on a microscope slide.
-
Focus on a region of the sample and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously expose the same region to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Measure the fluorescence intensity of the region of interest in each image using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe.
Mandatory Visualization
Diagrams are provided to illustrate key concepts and workflows.
Comparative Analysis and Recommendations
This compound: As a commercially available tool, this compound is readily accessible for researchers. FITC is a well-established fluorophore, but it is known to have limitations, including lower photostability and pH sensitivity, which can affect the reliability of quantitative imaging studies.
BODIPY-based Probes: A hypothetical BODIPY-GW3965 would likely offer significant advantages over the FITC conjugate. BODIPY dyes are known for their high quantum yields, sharp emission spectra, and excellent photostability. Their fluorescence is also less sensitive to environmental factors like pH. These properties would make a BODIPY-labeled LXR agonist a superior choice for quantitative and long-term live-cell imaging experiments.
Rhodamine-based Probes: A Rhodamine-GW3965 conjugate would be expected to exhibit the highest photostability among the three. Rhodamine dyes are exceptionally bright and resistant to photobleaching, making them ideal for demanding applications such as single-molecule tracking or prolonged time-lapse imaging. However, the larger size of the rhodamine moiety might have a more pronounced effect on the binding affinity and biological activity of the parent compound compared to FITC or BODIPY.
While this compound serves as a useful tool for initial studies of LXRβ, researchers requiring high-quality quantitative data, particularly in live-cell imaging, should consider the development or use of LXR agonists labeled with more robust fluorophores. Based on the known properties of the fluorophores, a BODIPY-labeled LXR agonist would likely provide the best balance of high fluorescence brightness, photostability, and minimal impact on the ligand's biological activity. For experiments demanding the utmost in photostability, a rhodamine-based probe would be the preferred choice, with the caveat of potentially altered pharmacology that would need to be carefully characterized. The provided experimental protocols offer a framework for researchers to perform their own comparative analyses and select the optimal fluorescent LXR agonist for their research questions.
References
Safety Operating Guide
Safe Disposal of FITC-GW3965: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of FITC-GW3965, a fluorescently-labeled synthetic LXR agonist.
This compound is a valuable tool for studying the function of the Liver X Receptor β (LXRβ).[1][2][3] As with any chemical compound, understanding its properties and potential hazards is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on its components—fluorescein isothiocyanate (FITC) and GW3965—provides the basis for a comprehensive disposal plan. The parent compound, GW3965, should be considered hazardous until further information is available.[4]
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound may present the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Before handling this compound, the following personal protective equipment should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
In case of inadequate ventilation, respiratory protection should be worn.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound and its containers is to use an approved waste disposal plant. The following steps outline the general procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, clearly labeled, and sealed container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled container. If dissolved in a solvent such as DMSO, the solvent's hazards must also be considered in the disposal plan.[2][4]
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any solvents present in the waste container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a complete list of the waste's contents.
-
Experimental Workflow and Data
This compound is utilized as a tracer to study the function of LXRβ.[1][2][3] A typical experimental workflow involving this compound would include cell treatment, incubation, and subsequent analysis to measure the compound's effect on cellular processes.
Experimental Workflow: Investigating LXRβ Activation
Caption: A typical experimental workflow for studying LXRβ activation using this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity | ≥98% | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
| Solubility in DMSO | Approximately 20 mg/mL (for GW3965 hydrochloride) | [4] |
| Solubility in Ethanol | Approximately 2 mg/mL (for GW3965 hydrochloride) | [4] |
LXR Signaling Pathway
GW3965, the parent compound of this compound, is an agonist of Liver X Receptors (LXRα and LXRβ). These receptors are transcription factors that play a key role in regulating lipid metabolism and inflammation.
Simplified LXR Signaling Pathway
Caption: Simplified signaling pathway of LXR activation by an agonist like GW3965.
By adhering to these disposal procedures and understanding the nature of this compound, laboratory personnel can maintain a safe working environment and ensure compliance with regulatory standards. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FITC-GW3965
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of FITC-GW3965, a fluorescent-labeled liver X receptor β (LXRβ) agonist. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of your experiments. This compound is a valuable tool for studying the function of LXRβ; however, its safe handling requires a clear understanding of its components: the parent compound GW3965, the fluorescent tag Fluorescein isothiocyanate (FITC), and the common solvent Dimethyl sulfoxide (DMSO).
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, drawing from the safety data sheets of the compound's constituents.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of this compound solution, which can cause serious eye irritation or damage.[1] |
| Hand Protection | Butyl rubber or neoprene gloves. | DMSO, the typical solvent for this compound, readily penetrates nitrile gloves.[2] Butyl or neoprene gloves offer superior protection against DMSO and the dissolved compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | FITC can cause respiratory and skin sensitization.[3] Handling in a fume hood minimizes inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound. The following diagram and procedural steps outline the recommended operational plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
